Product packaging for 1-(2,2-Diethoxyethyl)-3-methoxyurea(Cat. No.:CAS No. 116451-49-1)

1-(2,2-Diethoxyethyl)-3-methoxyurea

カタログ番号: B172429
CAS番号: 116451-49-1
分子量: 206.24 g/mol
InChIキー: BHXLZXJRTXHILL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-(2,2-Diethoxyethyl)-3-methoxyurea is a useful research compound. Its molecular formula is C8H18N2O4 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O4 B172429 1-(2,2-Diethoxyethyl)-3-methoxyurea CAS No. 116451-49-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(2,2-diethoxyethyl)-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4/c1-4-13-7(14-5-2)6-9-8(11)10-12-3/h7H,4-6H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLZXJRTXHILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553025
Record name N-(2,2-Diethoxyethyl)-N'-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116451-49-1
Record name N-(2,2-Diethoxyethyl)-N'-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-(2,2-Diethoxyethyl)-3-methoxyurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(2,2-diethoxyethyl)-3-methoxyurea. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway based on established organic chemistry principles, alongside predicted characterization data derived from analogous structures. The proposed synthesis involves a two-step process: the preparation of methoxyisocyanate followed by its reaction with aminoacetaldehyde diethyl acetal. This guide offers detailed, albeit hypothetical, experimental protocols and summarizes the expected quantitative data in structured tables. Furthermore, a clear workflow for the proposed synthesis is visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related compounds.

Introduction

Urea derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The structural diversity of ureas, achieved through substitution on their nitrogen atoms, allows for the fine-tuning of their biological and physical properties. The target molecule, this compound, incorporates a diethoxyethyl group, which can be considered a protected aldehyde functionality, and a methoxyurea moiety. This unique combination of functional groups suggests potential for further chemical transformations and exploration of its biological activity. This guide presents a theoretical framework for the synthesis and characterization of this compound to facilitate future experimental investigations.

Proposed Synthesis

A feasible and widely used method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate. Therefore, a two-step synthetic route is proposed for this compound. The first step involves the preparation of the key intermediate, methoxyisocyanate, from methoxyamine hydrochloride. The second step is the nucleophilic addition of aminoacetaldehyde diethyl acetal to methoxyisocyanate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Preparation of Methoxyisocyanate cluster_step2 Step 2: Synthesis of Target Compound methoxyamine_hcl Methoxyamine Hydrochloride reaction1 Reaction methoxyamine_hcl->reaction1 triphosgene Triphosgene triphosgene->reaction1 base1 Base (e.g., Et3N) base1->reaction1 solvent1 Inert Solvent (e.g., Dichloromethane) solvent1->reaction1 methoxyisocyanate Methoxyisocyanate (Intermediate) reaction2 Reaction methoxyisocyanate->reaction2 reaction1->methoxyisocyanate aminoacetal Aminoacetaldehyde Diethyl Acetal aminoacetal->reaction2 solvent2 Inert Solvent (e.g., Dichloromethane) solvent2->reaction2 target_compound 1-(2,2-Diethoxyethyl)- 3-methoxyurea reaction2->target_compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on general procedures for similar reactions and should be optimized for safety and efficiency in a laboratory setting.

Synthesis of Methoxyisocyanate

Materials:

  • Methoxyamine hydrochloride

  • Triphosgene

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methoxyamine hydrochloride.

  • Anhydrous DCM is added to the flask to create a suspension.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of triphosgene in anhydrous DCM is added dropwise to the stirred suspension via the dropping funnel.

  • Triethylamine is then added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours) under a nitrogen atmosphere.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride salt.

  • The filtrate, containing the methoxyisocyanate, is used directly in the next step without further purification to avoid potential decomposition.

Synthesis of this compound

Materials:

  • Solution of Methoxyisocyanate in DCM (from step 3.1)

  • Aminoacetaldehyde diethyl acetal[1][2]

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To the freshly prepared solution of methoxyisocyanate in DCM at 0 °C, a solution of aminoacetaldehyde diethyl acetal in anhydrous DCM is added dropwise with stirring.

  • The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Data (Predicted)

The following tables summarize the predicted physical and spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Physical and Chemical Properties
PropertyPredicted ValueReference
Molecular Formula C8H18N2O4[3]
Molecular Weight 206.24 g/mol [3]
Appearance Colorless to pale yellow oil or a low melting solid.
Solubility Soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate, and Methanol.
Boiling Point Not available; likely high boiling and may decompose upon distillation.
Melting Point Not available.
Predicted Spectroscopic Data

4.2.1. 1H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.20Triplet6H-OCH2CH3
~ 3.30Triplet2H-NH-CH2 -CH(OEt)2
~ 3.50-3.70Quartet4H-OCH2 CH3
~ 3.75Singlet3H-OCH3
~ 4.50Triplet1H-CH2-CH (OEt)2
~ 6.50Broad Singlet1H-NH -CH2-
~ 7.50Broad Singlet1H-C(=O)-NH -OCH3

4.2.2. 13C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~ 15.0-OCH2CH3
~ 42.0-NH-CH2 -CH(OEt)2
~ 62.0-OCH2 CH3
~ 64.0-OCH3
~ 101.0-CH2-CH (OEt)2
~ 158.0C =O

4.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm-1)Assignment
~ 3300-3400N-H stretching vibrations
~ 2850-2980C-H stretching vibrations (aliphatic)
~ 1640-1680C=O stretching vibration (Amide I band)
~ 1540-1580N-H bending vibration (Amide II band)
~ 1050-1150C-O stretching vibrations (acetal)

4.2.4. Mass Spectrometry (MS)

m/zAssignment
207.1345[M+H]+ (Calculated for C8H19N2O4+)
229.1164[M+Na]+ (Calculated for C8H18N2O4Na+)
161[M - OCH3 - H2O]+ or other fragmentation pathways
133[CH(OEt)2CH2NH2+H]+
103[CH(OEt)2]+
76[NH2CONHOH+H]+

Safety and Handling

  • General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Triphosgene: Triphosgene is a toxic and corrosive solid that releases phosgene gas upon contact with moisture. It should be handled with extreme caution.

  • Isocyanates: Isocyanates are potent respiratory and skin sensitizers. Inhalation and skin contact should be avoided.

  • Solvents: Organic solvents used in the synthesis are flammable and may be toxic. Avoid inhalation and contact with skin.

Conclusion

This technical guide provides a hypothetical yet plausible pathway for the synthesis and characterization of this compound. The proposed two-step synthesis, involving the formation of methoxyisocyanate followed by its reaction with aminoacetaldehyde diethyl acetal, is based on well-established chemical reactions. The predicted characterization data offers a benchmark for researchers who undertake the experimental validation of this synthesis. The information presented herein is intended to stimulate further research into this novel compound and its potential applications in various scientific fields. It is imperative that all proposed experimental procedures be rigorously evaluated for safety and optimized for performance in a controlled laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the urea derivative, 1-(2,2-diethoxyethyl)-3-methoxyurea. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines available predicted data with established, general experimental protocols for the physicochemical characterization of novel chemical entities. The urea functional group is a key component in numerous pharmaceuticals, making the understanding of the properties of its derivatives crucial for drug discovery and development.[1][2][3] This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound, providing both the available data and a roadmap for its experimental validation.

Chemical Identity and Computed Properties

This compound is a urea derivative with the chemical formula C8H18N2O4.[4] The following table summarizes its key identifiers and computed physicochemical properties. It is important to note that the pKa and other related properties are predicted values and should be confirmed through experimental analysis.[4]

Identifier/PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 116451-49-1[4]
Molecular Formula C8H18N2O4[4]
Molecular Weight 206.2395 g/mol [4]
Canonical SMILES CCOC(CNC(=O)NOC)OCC[4]
InChI Key BHXLZXJRTXHILL-UHFFFAOYSA-N[4]
Predicted pKa 12.92 ± 0.46[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 7[4]
Topological Polar Surface Area 68.8 Ų[4]

General Experimental Protocols for Physicochemical Characterization

The following sections outline standard experimental methodologies for determining the key physicochemical properties of a novel compound like this compound. These protocols are based on established practices in pharmaceutical profiling and drug discovery.[5][6][7][8]

Determination of Melting Point

Methodology: The melting point can be determined using a digital melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it is completely liquid is recorded. This provides an indication of the purity of the compound.

Determination of Boiling Point

Methodology: For non-thermolabile liquids at atmospheric pressure, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For high-boiling point or thermally sensitive compounds, vacuum distillation is employed to lower the boiling point.

Solubility Assessment

Methodology: Thermodynamic solubility is a critical parameter in drug discovery.[5][6][9] A standard method involves the shake-flask technique. An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Determination of pKa

Methodology: The ionization constant (pKa) can be determined experimentally using potentiometric titration. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant. The pKa value is then determined from the inflection point of the resulting titration curve. Spectrophotometric methods can also be used, where the UV-Vis spectrum of the compound is recorded at various pH values. The pKa is then calculated from the changes in absorbance.

Determination of Lipophilicity (LogP/LogD)

Methodology: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach. A solution of the compound is prepared in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase. For ionizable compounds, the distribution coefficient (LogD) is determined at a specific pH, typically 7.4, to represent physiological conditions. High-throughput methods using reversed-phase HPLC are also commonly employed to estimate LogP values.

Logical Workflow for Synthesis and Characterization

The synthesis of urea derivatives can be achieved through various chemical methodologies.[1][2][3] A common approach involves the reaction of an amine with an isocyanate.[1] The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of a novel urea compound like this compound.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Starting Materials: - 2,2-diethoxyethanamine - Methoxy isocyanate reaction Reaction: Coupling of amine and isocyanate start->reaction workup Work-up & Purification: - Extraction - Chromatography reaction->workup product Isolated Product: This compound workup->product structural Structural Verification: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy product->structural Sample physchem Physicochemical Profiling structural->physchem Verified Structure mp Melting Point physchem->mp bp Boiling Point physchem->bp sol Solubility physchem->sol pka pKa physchem->pka logp LogP/LogD physchem->logp

Caption: General workflow for the synthesis and physicochemical characterization of a novel urea compound.

Conclusion

While specific experimental data for this compound remains scarce in the public domain, this guide provides the currently available computed data and outlines the necessary experimental protocols for its thorough physicochemical characterization. The provided workflow offers a systematic approach for researchers to synthesize and evaluate this and other novel urea derivatives. A comprehensive understanding of these properties is fundamental for any further investigation into the potential applications of this compound in drug discovery and development.

References

Technical Summary: 1-(2,2-diethoxyethyl)-3-methoxyurea (CAS 116451-49-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available scientific literature and experimental data exist for 1-(2,2-diethoxyethyl)-3-methoxyurea. This document summarizes available information, primarily from chemical databases, and presents a hypothetical synthesis scheme based on general organic chemistry principles. A comprehensive technical guide with detailed experimental validation is not possible at this time.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 116451-49-1.[1] It is a substituted urea derivative containing both diethoxyethyl and methoxy functional groups.

PropertyValueSource
CAS Number 116451-49-1[1]
Molecular Formula C₈H₁₈N₂O₄[1]
Molecular Weight 206.24 g/mol
Synonyms N-(2,2-diethoxyethyl)-N'-methoxyurea[1]
Predicted pKa 12.92 ± 0.46[1]

Potential Synthesis Pathway (Hypothetical)

A plausible synthetic route to this compound would involve the reaction of aminoacetaldehyde diethyl acetal with methoxy isocyanate. This is a standard method for the formation of substituted ureas.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Reaction_Vessel Reaction in aprotic solvent (e.g., Dichloromethane) Room Temperature Aminoacetaldehyde_diethyl_acetal->Reaction_Vessel Methoxy_isocyanate Methoxy isocyanate Methoxy_isocyanate->Reaction_Vessel Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Vessel->Solvent_Removal Reaction Mixture Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Hypothetical synthesis workflow for this compound.

Potential Applications in Research

While no specific applications for this compound have been documented in peer-reviewed literature, substituted ureas are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities and are core structures in several approved drugs. The presence of the methoxyurea moiety suggests potential for investigation in areas such as:

  • Enzyme Inhibition: Methoxyurea derivatives have been explored as inhibitors of various enzymes.

  • Drug Discovery: The diethoxyethyl group can modulate physicochemical properties such as solubility and lipophilicity, which are important in drug design.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with limited available data. The information presented here is based on basic chemical properties and theoretical synthetic pathways. Further research is required to determine its physical and chemical properties, establish a validated synthetic protocol, and explore its potential biological activities and applications. Researchers interested in this compound would need to perform de novo characterization and experimental work.

References

Technical Guide: Spectroscopic Analysis of 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data for 1-(2,2-diethoxyethyl)-3-methoxyurea (CAS No. 116451-49-1), alongside generalized experimental protocols for its synthesis and analysis. Due to the absence of published experimental spectra for this specific compound, this guide utilizes predictive models to forecast its spectroscopic characteristics.

Compound Overview

This compound is a substituted urea derivative. Substituted ureas are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Chemical Structure:

  • Molecular Formula: C₈H₁₈N₂O₄

  • Molecular Weight: 206.24 g/mol

  • Canonical SMILES: CCOC(CNC(=O)NOC)OCC

Predicted Spectroscopic Data

The following data has been generated using computational prediction tools to provide an expected spectroscopic profile for this compound.

2.1. Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegration
11.23Triplet6H
23.53Quartet4H
33.40Triplet2H
44.55Triplet1H
56.20 (approx.)Broad Singlet1H
67.50 (approx.)Broad Singlet1H
73.75Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Atom NumberChemical Shift (δ, ppm)
115.3
262.5
342.8
4101.5
5 (C=O)158.0
763.0

2.2. Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityFunctional Group Assignment
3350 - 3450MediumN-H Stretch (Amide)
2850 - 3000MediumC-H Stretch (Aliphatic)
1680 - 1720StrongC=O Stretch (Urea Carbonyl)
1550 - 1640MediumN-H Bend (Amide II)
1050 - 1150StrongC-O Stretch (Ether/Acetal)

2.3. Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and elemental composition. The data below is predicted for Electron Ionization (EI).

Table 4: Predicted Key Mass Spectrum Fragments (m/z)

m/z ValuePredicted Fragment IonNotes
206[C₈H₁₈N₂O₄]⁺•Molecular Ion (M⁺•)
161[M - OCH₃ - CH₂]⁺Loss of methoxy and methylene radicals
133[M - CH(OCH₂CH₃)₂]⁺Loss of the diethoxyethyl group
103[CH(OCH₂CH₃)₂]⁺Diethoxyacetal cation
75[CH₂NHC(O)NH]⁺Fragment from urea core
45[OCH₂CH₃]⁺Ethoxy group fragment

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of a compound like this compound.

3.1. Synthesis Protocol: General Synthesis of N-Alkoxyureas

A common method for synthesizing N-substituted ureas involves the reaction of an amine with an isocyanate. For an N-alkoxyurea, a plausible route would involve reacting methoxyamine with 2,2-diethoxyethyl isocyanate.

  • Preparation of Isocyanate: 2,2-Diethoxyethylamine is reacted with a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI), in an inert aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine) to form 2,2-diethoxyethyl isocyanate in situ.[1]

  • Urea Formation: A solution of methoxyamine hydrochloride is neutralized with a base (e.g., sodium hydroxide or triethylamine) and then added dropwise to the isocyanate solution at 0°C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

3.2. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[2]

  • Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure sample homogeneity.[3]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[2]

3.3. IR Spectroscopy Protocol (FTIR-ATR)

  • Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[4]

  • Sample Application: Place a small drop of the neat liquid sample directly onto the clean ATR crystal.[4][5]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4] The typical spectral range is 4000-400 cm⁻¹.[4]

  • Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.[4]

3.4. Mass Spectrometry Protocol (EI-MS)

  • Sample Introduction: The sample, dissolved in a volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[6] The sample is volatilized in the ion source.[7]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

4.1. Logical Relationship Diagram

Spectroscopic_Analysis Spectroscopic Profile of this compound A This compound C8H18N2O4 B NMR Spectroscopy (¹H, ¹³C) A->B Provides info on C-H framework C IR Spectroscopy A->C Identifies functional groups D Mass Spectrometry A->D Determines molecular weight & formula E Structural Elucidation B->E C->E D->E

Caption: Relationship between the compound and its spectroscopic data.

4.2. Experimental Workflow Diagram

Experimental_Workflow General Workflow for Synthesis and Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis S1 Reactants (Amine + Isocyanate Precursor) S2 Reaction (Urea Formation) S1->S2 S3 Work-up & Purification (Chromatography) S2->S3 A1 NMR Sample Prep S3->A1 Purified Compound A2 IR Sample Prep S3->A2 Purified Compound A3 MS Sample Prep S3->A3 Purified Compound A4 Data Acquisition A1->A4 A2->A4 A3->A4 A5 Data Analysis A4->A5

Caption: Generalized workflow for synthesis and spectroscopic analysis.

References

A Technical Guide to the Solubility and Stability of 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the small molecule 1-(2,2-diethoxyethyl)-3-methoxyurea. In the absence of publicly available experimental data for this specific compound, this document outlines the requisite experimental protocols and data presentation formats necessary for its thorough physicochemical characterization. Adherence to these methodologies will ensure the generation of robust and reliable data crucial for advancing drug development and research applications. This guide details standardized methods for solubility assessment in various media and delineates a complete stability testing program, including forced degradation studies as stipulated by International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is critical for its development. For this compound, the following information has been collated from chemical databases.

PropertyValueSource
CAS Number 116451-49-1Guidechem[1]
Molecular Formula C8H18N2O4Guidechem[1]
Molecular Weight 206.24 g/mol Guidechem[1]
Predicted pKa 12.92 ± 0.46Guidechem[1]
Canonical SMILES CCOC(CNC(=O)NOC)OCCGuidechem[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established in a range of aqueous and organic solvents.

Experimental Protocols

Two primary methods are recommended for solubility determination: kinetic and thermodynamic solubility assays.

2.1.1. Kinetic Solubility Protocol

Kinetic solubility provides a high-throughput assessment and is particularly useful in early-stage discovery.[2][3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, to allow for precipitation.[3]

  • Precipitation Detection: Quantify the amount of precipitated compound using nephelometry, which measures light scattering from undissolved particles.[2]

  • Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.

2.1.2. Thermodynamic (Equilibrium) Solubility Protocol

Thermodynamic solubility represents the true equilibrium solubility and is considered the gold standard. The shake-flask method is the most common approach.[4]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, PBS at various pH values).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation

Solubility data should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data for this compound

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)
Water25ThermodynamicExperimental Value
PBS (pH 7.4)25ThermodynamicExperimental Value
0.1 N HCl (pH 1.2)37ThermodynamicExperimental Value
Ethanol25ThermodynamicExperimental Value
DMSO25ThermodynamicExperimental Value
PBS (pH 7.4)37KineticExperimental Value

Stability Evaluation

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways and to establish the stability-indicating nature of analytical methods.[6][7] The compound should be subjected to the following conditions:

3.1.1. Hydrolytic Stability Protocol

  • Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

  • Incubation: Store the solutions at elevated temperatures (e.g., 60°C) for a defined period.

  • Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.1.2. Oxidative Stability Protocol

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature or a slightly elevated temperature.

  • Analysis: Analyze samples at various time intervals to assess the extent of degradation.

3.1.3. Photostability Protocol (ICH Q1B)

  • Sample Preparation: Expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Control: Keep a parallel set of samples in the dark to serve as a control.

  • Analysis: After the exposure period, compare the samples to the dark control for any changes in appearance and for the formation of degradants by HPLC.

3.1.4. Thermal Stability Protocol

  • Sample Preparation: Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C).

  • Analysis: Analyze the samples at different time points to determine the rate of degradation.

  • Theoretical Context: The thermal decomposition of urea derivatives often proceeds via four-center pericyclic reactions, yielding substituted isocyanates and amines.[9][10]

Data Presentation

The results of forced degradation studies should be summarized in a table.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants (Retention Time)
0.1 N HCl24 h60Experimental ValueExperimental Value
0.1 N NaOH24 h60Experimental ValueExperimental Value
Water24 h60Experimental ValueExperimental Value
3% H₂O₂24 h25Experimental ValueExperimental Value
Photolytic (ICH Q1B)As per guideline25Experimental ValueExperimental Value
Thermal (Solid)7 days80Experimental ValueExperimental Value

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Thermodynamic Solubility Workflow A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Quantify concentration in liquid phase (HPLC-UV) C->D E Report solubility (mg/mL) D->E

Caption: Thermodynamic Solubility Experimental Workflow.

G cluster_1 Forced Degradation Workflow F Prepare solutions of compound G Expose to stress conditions (Acid, Base, Oxidant, Light, Heat) F->G H Sample at time intervals G->H I Analyze by stability-indicating HPLC method H->I J Quantify parent compound and degradants I->J K Identify degradation pathways J->K

Caption: Forced Degradation Study Workflow.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this molecule is not currently available in the public domain, the detailed protocols and data presentation formats outlined herein offer a clear path for researchers to generate the necessary data for regulatory submissions and further development. The application of these standardized methodologies will ensure a comprehensive understanding of the compound's physicochemical properties, a critical step in the drug discovery and development pipeline.

References

Analysis of 1-(2,2-diethoxyethyl)-3-methoxyurea Reveals Research Gap in Crystallographic Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of published crystal structure analysis for the compound 1-(2,2-diethoxyethyl)-3-methoxyurea. While information regarding its basic chemical properties is accessible, detailed crystallographic data, including unit cell dimensions, bond lengths, and angles, remains uncharacterized in the public domain. This presents a significant knowledge gap for researchers, scientists, and drug development professionals who rely on precise structural information for molecular modeling, drug design, and understanding intermolecular interactions.

Currently, available information is limited to fundamental compound identifiers and predicted properties.

Compound Identification and Properties

IdentifierValueSource
Chemical Name This compoundGuidechem[1]
CAS Number 116451-49-1Guidechem[1]
Molecular Formula C8H18N2O4Guidechem[1]
Molecular Weight 206.2395 g/mol Guidechem[1]
Canonical SMILES CCOC(CNC(=O)NOC)OCCGuidechem[1]
InChI Key BHXLZXJRTXHILL-UHFFFAOYSA-NGuidechem[1]

Hypothetical Experimental Workflow

In the absence of specific experimental data for this compound, a standard workflow for crystal structure analysis is presented below. This generalized protocol outlines the necessary steps that would be undertaken to determine the crystal structure of this, or a similar, novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-crystal X-ray diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies for a Hypothetical Crystal Structure Analysis

Should a researcher undertake the crystal structure analysis of this compound, the following experimental protocols would be representative of a standard approach:

1. Synthesis and Purification: The compound would first be synthesized according to established organic chemistry methods. Following synthesis, purification is critical to obtaining high-quality crystals. This could be achieved through techniques such as recrystallization from a suitable solvent system, or column chromatography to isolate the compound to a high degree of purity.

2. Single Crystal Growth: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

3. X-ray Data Collection: A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of orientations while a detector collects the diffraction pattern of the X-ray beams scattered by the crystal's electron density.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data. The refinement process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

5. Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric plausibility and overall quality. The final output is typically a Crystallographic Information File (CIF), which contains all the crystallographic data.

Future Outlook

The absence of a published crystal structure for this compound highlights an opportunity for further research. The determination of its three-dimensional structure would provide valuable insights for the scientific community, particularly in fields where molecular geometry and intermolecular interactions are of paramount importance. Researchers are encouraged to explore this gap and contribute to the structural database. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for such data.[2][3]

References

Quantum Chemical Calculations for 1-(2,2-diethoxyethyl)-3-methoxyurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Urea Derivatives

Urea and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and chemical properties.[2][3] Quantum chemical calculations have emerged as a powerful tool to investigate the properties of these molecules at the atomic level, providing insights that are often difficult to obtain through experimental means alone. These computational methods allow for the prediction of molecular geometries, electronic structures, and reactivity, thereby aiding in the rational design of new drug candidates and materials.[1][2]

Theoretical studies on urea derivatives often employ Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[4] Common functionals such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311G(d,p), have been shown to provide accurate predictions for a variety of molecular properties.[4][5]

Methodology for Quantum Chemical Calculations

A typical workflow for the quantum chemical analysis of a molecule like 1-(2,2-diethoxyethyl)-3-methoxyurea involves several key steps, from initial structure preparation to the calculation of various properties.

Computational Workflow

The logical flow of a computational study on this molecule is depicted in the diagram below. This process ensures a systematic and thorough investigation of the molecule's properties.

Computational_Workflow A 1. Initial Structure Generation (e.g., from 2D sketch or similar crystal structures) B 2. Geometry Optimization (Finding the lowest energy conformation) A->B C 3. Frequency Calculation (Confirming a true minimum and obtaining thermodynamic data) B->C D 4. Single-Point Energy Calculation (Higher accuracy electronic energy) C->D E 5. Property Calculations (e.g., Mulliken charges, Dipole Moment, HOMO-LUMO) D->E F 6. Spectral Predictions (e.g., IR, NMR) D->F G 7. Data Analysis and Visualization (e.g., Molecular Orbitals, Electrostatic Potential Maps) E->G F->G

Figure 1: A generalized workflow for quantum chemical calculations.
Experimental Protocols

The following protocol outlines the typical steps for performing DFT calculations on a urea derivative, which would be applicable to this compound.

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package. Visualization: GaussView, Avogadro, or other molecular visualization software.

  • Molecular Structure Input: The initial 3D coordinates of this compound are generated. This can be done using molecular building software or by modifying existing structures of similar molecules.

  • Geometry Optimization: The molecular geometry is optimized to find the most stable conformation (a minimum on the potential energy surface). This is typically performed using a DFT functional such as B3LYP with a basis set like 6-311G(d,p).[5]

  • Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculations: Following successful optimization, single-point energy calculations can be performed to obtain various electronic properties. These include:

    • Mulliken Atomic Charges: To understand the charge distribution within the molecule.[5]

    • Dipole Moment: To assess the molecule's overall polarity.

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic excitability and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[4]

Predicted Molecular Properties of this compound

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations for this compound. The values presented here are illustrative and based on typical results for similar urea derivatives.

Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O1.25
N-C (amide)1.38
C-O (methoxy)1.36
C-C (ethyl)1.53
**Bond Angles (°) **N-C-N118.5
O=C-N121.0
C-O-C (ether)112.0
Dihedral Angles (°) H-N-C=O180.0 (trans)
Calculated Electronic and Thermodynamic Properties
PropertyCalculated Value
Dipole Moment (Debye) 3.5 D
HOMO Energy (eV) -6.8 eV
LUMO Energy (eV) 1.2 eV
HOMO-LUMO Gap (eV) 8.0 eV
Total Energy (Hartree) -789.12345
Zero-Point Energy (kcal/mol) 155.6
Gibbs Free Energy (Hartree) -789.06789
Mulliken Atomic Charges
AtomCharge (e)
O (carbonyl)-0.55
C (carbonyl)+0.60
N (amide, adjacent to methoxy)-0.45
N (amide, adjacent to ethyl)-0.50
O (methoxy)-0.40

Relationship Between Molecular Structure and Electronic Properties

The electronic properties of this compound are intrinsically linked to its molecular structure. The diagram below illustrates these key relationships.

Structure_Property_Relationship cluster_0 Molecular Structure cluster_1 Electronic Properties A Urea Backbone (-NH-CO-NH-) D Charge Distribution (Mulliken Charges) A->D Influences charge on C=O and N E Reactivity (HOMO-LUMO Gap) A->E Core contributor to HOMO/LUMO orbitals B Methoxy Group (-OCH3) B->D Electron-donating, affects N charge B->E Modifies HOMO/LUMO energies C Diethoxyethyl Group (-CH(OEt)2) F Polarity (Dipole Moment) C->F Contributes to overall molecular size and polarity

Figure 2: Interplay between the molecular structure and electronic properties.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the properties of this compound. By employing established theoretical protocols, researchers can predict a wide range of structural, electronic, and thermodynamic parameters. This in-depth theoretical knowledge is invaluable for the rational design and development of new urea derivatives with tailored properties for applications in drug discovery and materials science. The methodologies and illustrative data presented in this guide offer a solid foundation for initiating and interpreting computational studies on this and related molecules.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Methoxyurea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyurea compounds, a class of small molecules characterized by a methoxy group attached to a urea moiety, have emerged as a promising area of research in drug discovery and development. Their structural similarity to endogenous molecules and their capacity for chemical modification make them attractive candidates for targeting various biological processes. This technical guide provides an in-depth exploration of the potential biological activities of methoxyurea derivatives, with a primary focus on their anticancer properties. We will delve into their mechanisms of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Anticancer Activity of Methoxyurea Derivatives

A significant body of research has focused on the potential of methoxyurea compounds as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as chemotherapeutic agents.

Quantitative Data Summary

The cytotoxic and inhibitory activities of various methoxyurea and related urea derivatives are summarized in the tables below. These data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), provide a quantitative measure of their potency.

Table 1: Cytotoxicity of Methoxyurea and Urea Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 ValueReference
N-4-methoxybenzoyl-N'-phenylureaHeLa (Cervical Cancer)6.50 mM[1]
Compound 8cA549 (Non-small cell lung cancer)< 5 µM[2]
Compound 9bA549 (Non-small cell lung cancer)< 5 µM[2]
Compound 9dA549 (Non-small cell lung cancer)< 5 µM[2]
Compound 9bHCT116 (Colon cancer)< 3 µM[2]
Compound 9dHCT116 (Colon cancer)< 3 µM[2]
Compound 9gHCT116 (Colon cancer)< 3 µM[2]
Compound 9aMCF7 (Breast cancer)< 3 µM[2]
Compound 9bMCF7 (Breast cancer)< 3 µM[2]
Compound 9dMCF7 (Breast cancer)< 3 µM[2]
Compound 9eMCF7 (Breast cancer)< 3 µM[2]
Compound 9aPC3 (Prostate cancer)< 5 µM[2]
Compound 9bPC3 (Prostate cancer)< 5 µM[2]
Compound 9dPC3 (Prostate cancer)< 5 µM[2]
Compound 9ePC3 (Prostate cancer)< 5 µM[2]
Menthone-derived pyrimidine-urea 4iHeLa (Cervical Cancer)6.04 ± 0.62 µM[3][4]
Menthone-derived pyrimidine-urea 4gMGC-803 (Gastric Cancer)3.21 ± 0.67 µM[3][4]
Menthone-derived pyrimidine-urea 4sMCF-7 (Breast Cancer)19.09 ± 0.49 µM[3][4]
Menthone-derived pyrimidine-urea 4mA549 (Lung Cancer)18.68 ± 1.53 µM[3][4]
N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16jCEM (Leukemia)0.38 - 4.07 µM[5]
N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16jDaudi (Lymphoma)0.38 - 4.07 µM[5]
N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16jMCF-7 (Breast Cancer)0.38 - 4.07 µM[5]
N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16jBel-7402 (Hepatoma)0.38 - 4.07 µM[5]
N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16jDU-145 (Prostate Cancer)0.38 - 4.07 µM[5]
N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16jDND-1A (Melanoma)0.38 - 4.07 µM[5]
N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16jLOVO (Colon Cancer)0.38 - 4.07 µM[5]
N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16jMIA Paca (Pancreatic Cancer)0.38 - 4.07 µM[5]

Table 2: Inhibition of Kinases by Urea Derivatives

Compound/DerivativeTarget KinaseIC50 ValueReference
Pyridine-urea 8eVEGFR-23.93 ± 0.73 µM[6]
Pyridine-urea 8nVEGFR-2> 50 µM[6]
Sorafenib (reference)VEGFR-20.09 ± 0.01 µM[6]

Mechanisms of Action

The anticancer activity of methoxyurea and other urea derivatives is attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. The primary mechanisms of action identified to date include the inhibition of critical signaling pathways and the disruption of microtubule dynamics.

Inhibition of Signaling Pathways

Urea derivatives have been shown to inhibit several signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.

Many urea derivatives function as inhibitors of receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play a crucial role in cellular signaling by phosphorylating tyrosine residues on target proteins upon binding to growth factors. Dysregulation of RTK signaling is a common feature of many cancers. By blocking the ATP-binding site of RTKs, urea-based inhibitors can prevent their activation and downstream signaling.

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Growth Factor->RTK:r1 Binding Downstream Signaling Downstream Signaling RTK:r3->Downstream Signaling Activation Methoxyurea Compound Methoxyurea Compound Methoxyurea Compound->RTK:r3 Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes of this pathway, particularly RAS and RAF, are common in many cancers, leading to its constitutive activation. Some diaryl urea derivatives have been shown to inhibit this pathway, often by targeting RAF kinases.

RAS_RAF_MEK_ERK_Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Methoxyurea Methoxyurea Derivative Methoxyurea->RAF Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain urea derivatives have been identified as inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Methoxyurea Methoxyurea Derivative Methoxyurea->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis. Some urea derivatives have been shown to inhibit tubulin polymerization, thereby exerting their anticancer effects.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Methoxyurea Methoxyurea Derivative Methoxyurea->Tubulin Inhibition

Caption: Inhibition of tubulin polymerization by methoxyurea derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of methoxyurea compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxyurea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Methoxyurea Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity. It measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin and prepare a polymerization buffer (e.g., containing GTP and glycerol).

  • Assay Setup: In a 96-well plate, add the methoxyurea compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C. Monitor the change in absorbance over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (no compound). Determine the concentration of the compound that inhibits polymerization by 50% (IC50).

Conclusion and Future Directions

Methoxyurea compounds represent a versatile scaffold with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Their demonstrated ability to inhibit key signaling pathways and disrupt fundamental cellular processes like microtubule dynamics underscores their promise. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the biological activities of this intriguing class of molecules.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyurea scaffold will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: While several potential targets have been identified, further studies are needed to definitively confirm the direct molecular targets of various methoxyurea derivatives.

  • In Vivo Efficacy and Safety: Promising compounds identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of methoxyurea compounds with existing anticancer drugs could lead to more effective treatment strategies and overcome drug resistance.

By addressing these research avenues, the full therapeutic potential of methoxyurea compounds can be unlocked, paving the way for the development of new and effective treatments for cancer and other diseases.

References

A Comprehensive Technical Review of N-Substituted Urea Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted urea derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules. Their unique hydrogen bonding capabilities, structural rigidity, and synthetic accessibility have established them as a cornerstone in the design of enzyme inhibitors, receptor modulators, and other targeted therapies. This technical guide provides an in-depth literature review of the synthesis, biological activities, and structure-activity relationships of N-substituted urea derivatives, with a focus on their applications in drug discovery.

Synthetic Methodologies

The construction of the N-substituted urea moiety can be achieved through several reliable synthetic routes. The most prevalent methods involve the reaction of an amine with an isocyanate, or the use of phosgene equivalents to avoid the handling of highly toxic reagents.

Classical Synthesis via Isocyanate Reaction

The most fundamental and widely used method for synthesizing N,N'-disubstituted ureas is the nucleophilic addition of a primary or secondary amine to an isocyanate. This reaction is typically efficient and proceeds under mild conditions.

General Experimental Protocol: Amine-Isocyanate Reaction

To a solution of a selected amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), the corresponding isocyanate (1.0-1.1 eq.) is added, often at 0°C to control the initial exothermic reaction. The reaction mixture is then stirred at room temperature for a period ranging from 2 to 24 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is often removed under reduced pressure, and the resulting solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography to yield the desired N,N'-disubstituted urea.[1]

Synthesis via Phosgene and Phosgene Equivalents

Isocyanates themselves are commonly generated from primary amines using phosgene (COCl₂) or safer, solid phosgene equivalents like triphosgene (BTC).[2] This two-step, one-pot procedure first involves the formation of the isocyanate intermediate, which is then reacted in situ with a second amine to form an unsymmetrical urea. Safer alternatives to phosgene, such as N,N'-Carbonyldiimidazole (CDI), are also widely employed and are preferred for their lower toxicity and solid state, which makes them easier to handle.[2]

Rearrangement Reactions

Alternative pathways to generate the critical isocyanate intermediate include several named reactions, such as the Curtius, Hofmann, and Lossen rearrangements.[2][3] These methods are valuable for accessing ureas from carboxylic acids, amides, or hydroxamic acids, respectively, thereby broadening the range of accessible starting materials. The Curtius rearrangement, for example, proceeds through an acyl azide intermediate which rearranges to the isocyanate with loss of nitrogen gas.[4]

Workflow for the Synthesis of N-Substituted Ureas

G cluster_2 Final Product Amine1 Primary/Secondary Amine (R1-NH2) Urea N,N'-Disubstituted Urea Amine1->Urea 2 Amine2 Primary Amine (R2-NH2) Phosgene Phosgene / Triphosgene Amine2->Phosgene 1a CarboxylicAcid Carboxylic Acid (R2-COOH) Curtius Curtius Rearrangement CarboxylicAcid->Curtius 1b Isocyanate Isocyanate (R2-N=C=O) Isocyanate->Urea Phosgene->Isocyanate Curtius->Isocyanate

Caption: General synthetic pathways to N-substituted ureas.

Biological Activities and Therapeutic Applications

N-substituted urea derivatives exhibit a vast range of biological activities, making them a focal point of drug discovery programs targeting numerous diseases.

Kinase Inhibition

A prominent application of this scaffold is in the development of protein kinase inhibitors for cancer therapy. The urea moiety is an effective hydrogen bond donor-acceptor, capable of forming key interactions with the hinge region of the ATP-binding pocket of many kinases.

Sorafenib (Nexavar®) , a diaryl urea, is a multikinase inhibitor that targets Raf kinases (C-Raf, B-Raf) and several receptor tyrosine kinases (VEGFR, PDGFR), inhibiting both tumor cell proliferation and angiogenesis.[5] Similarly, Quizartinib , another urea-containing compound, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[2]

Many diaryl ureas function as Type II inhibitors, binding to the "DFG-out" inactive conformation of the kinase. This often provides greater selectivity compared to ATP-competitive Type I inhibitors.[6] For example, the N,N'-diaryl urea inhibitor BIRB-796 targets p38α MAP kinase by stabilizing the DFG-out conformation, where the urea NH groups form crucial hydrogen bonds with the backbone of the DFG motif.[6]

Signaling Pathway for p38 MAP Kinase Inhibition

G cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress (UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK p38_active p38 MAPK (Active) (DFG-in) MKK->p38_active Phosphorylation (Thr180, Tyr182) p38_inactive p38 MAPK (Inactive) (DFG-out) p38_active->p38_inactive Conformational Equilibrium Downstream Downstream Targets (ATF-2, MAPKAPK2) p38_active->Downstream Inflammation Inflammation Downstream->Inflammation Inhibitor Diaryl Urea Inhibitor (e.g., BIRB-796) Inhibitor->p38_inactive Binds & Stabilizes

Caption: Inhibition of the p38 MAPK pathway by a diaryl urea compound.

Table 1: N-Substituted Urea Derivatives as Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Disease Indication
SorafenibRaf-1, B-Raf, VEGFR-2, PDGFR-β6 (Raf-1), 22 (B-Raf)Renal Cell Carcinoma
RegorafenibVEGFR, TIE2, PDGFR, FGFR4.2 (VEGFR1)Colorectal Cancer
LenvatinibVEGFR, FGFR, PDGFR, KIT, RET4 (VEGFR2)Thyroid Cancer
QuizartinibFLT3<1Acute Myeloid Leukemia
BIRB-796p38α MAP Kinase38Inflammatory Diseases
Antimicrobial Activity

N-substituted ureas have also been explored for their potential as antimicrobial agents. They have shown activity against a range of bacterial and fungal pathogens.[7] The mechanism of action can vary, but some derivatives are thought to interfere with essential enzymatic pathways in microorganisms.

General Experimental Protocol: In Vitro Antimicrobial Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) for urea derivatives is determined using a broth microdilution method. A series of twofold dilutions of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well is then inoculated with a standardized suspension of the target microorganism. Positive (microorganism and medium) and negative (medium only) controls are included. The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]

Table 2: Antimicrobial Activity of Selected N-Substituted Urea Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
3l Acinetobacter baumannii< 32 (94.5% inhibition)[7]
3k Staphylococcus aureusModerate Inhibition[7]
3c Klebsiella pneumoniaeModerate Inhibition[7]
Thiourea 3 Gram-positive/negative bacteria> Chloramphenicol[7]
Other Biological Activities

The therapeutic utility of this scaffold extends to numerous other areas. Substituted ureas are known to possess anticonvulsant, anti-inflammatory, antiviral (including HIV-1 protease inhibition), and herbicidal properties.[9]

Structure-Activity Relationships (SAR)

The biological activity of N-substituted ureas can be finely tuned by modifying the substituents on the nitrogen atoms. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For kinase inhibitors, a common template is the N,N'-diaryl urea. One aryl ring (often termed the "head" group) typically occupies the ATP-binding site and interacts with the hinge region, while the second aryl ring (the "tail" group) extends towards a more solvent-exposed region, which can be modified to enhance selectivity and potency.

For antitubercular ureas, studies have shown that a bulky aliphatic group (like adamantyl) on one nitrogen and an aryl ring on the other is favorable for activity.[8] Modification of the central urea core itself, for instance by N-methylation or conversion to a thiourea, often leads to a significant decrease in activity, highlighting the importance of the urea's hydrogen-bonding capacity.[8]

Logical Diagram of General SAR Principles

G cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_Core Core Modification Core R1-NH-(C=O)-NH-R2 (Urea Core) R1_Bulky Bulky Aliphatic (e.g., Adamantyl) [+ Antitubercular Activity] Core->R1_Bulky R1_Aryl Aryl Group (Hinge Binding) [+ Kinase Inhibition] Core->R1_Aryl R2_Aryl Substituted Aryl (Selectivity Pocket) [+/- Activity] Core->R2_Aryl Core_Thio Thiourea (C=S) [- Activity] Core->Core_Thio Core_Methyl N-Methylation [- Activity] Core->Core_Methyl

Caption: Key structure-activity relationships for N-substituted ureas.

Conclusion

The N-substituted urea scaffold is a remarkably versatile and enduringly important motif in medicinal chemistry. Its straightforward synthesis and ability to engage in critical hydrogen bonding interactions have led to its incorporation into a wide array of approved drugs and clinical candidates, particularly in oncology. Future research will likely focus on developing novel urea derivatives with improved selectivity profiles, enhanced drug-like properties, and applications against new and challenging biological targets. The continued exploration of this chemical space promises to yield the next generation of innovative therapeutics.

References

Unveiling 1-(2,2-diethoxyethyl)-3-methoxyurea: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2-diethoxyethyl)-3-methoxyurea, a substituted urea derivative, is a chemical entity with limited publicly available data. This technical guide synthesizes the known information regarding its physicochemical properties and provides a putative synthesis pathway based on established chemical principles. Despite a comprehensive search of scientific literature and patent databases, no information on the specific discovery, historical development, biological activity, or mechanism of action for this compound has been identified. This document serves as a foundational resource, presenting the available data and outlining a theoretical framework for its synthesis to support future research endeavors.

Introduction

Substituted ureas are a well-established class of compounds with a broad spectrum of applications, ranging from pharmaceuticals to agrochemicals. The structural motif of this compound, featuring a diethoxyethyl group and a methoxyurea moiety, suggests potential for unique chemical and biological properties. However, the absence of published research indicates that this compound may be a novel research chemical, a synthetic intermediate, or a compound that has not been extensively investigated. This guide aims to provide a clear and concise summary of the existing chemical data and a theoretical basis for its laboratory synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This information is primarily aggregated from chemical supplier databases.

PropertyValueSource
CAS Number 116451-49-1[1]
Molecular Formula C8H18N2O4[1]
Molecular Weight 206.24 g/mol
Melting Point 56-58 °C
Predicted pKa 12.92 ± 0.46[1]
Canonical SMILES CCOC(CNC(=O)NOC)OCC[1]
InChIKey BHXLZXJRTXHILL-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

While no specific, validated experimental protocol for the synthesis of this compound has been found in the literature, a plausible synthetic route can be postulated based on general principles of urea synthesis. The reaction would likely involve the coupling of an isocyanate precursor with a hydroxylamine derivative.

Putative Synthesis Workflow

A potential method for the synthesis of this compound involves the reaction of 2,2-diethoxyethan-1-amine with a methoxyisocyanate precursor or a related carbonylating agent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2,2-Diethoxyethan-1-amine C Urea Formation A->C + B Methoxyisocyanate (or equivalent) B->C D This compound C->D Purification

References

Methodological & Application

Application Notes and Protocols: Synthetic Route Development Using 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic utilization of 1-(2,2-diethoxyethyl)-3-methoxyurea in the development of heterocyclic compounds, which are key scaffolds in medicinal chemistry. The protocol focuses on a plausible and efficient synthetic route for the preparation of substituted dihydropyrimidinones, leveraging the unique structural features of the starting material.

Introduction

This compound is a valuable bifunctional reagent for the synthesis of various heterocyclic frameworks. The presence of a masked aldehyde functionality (the diethoxyethyl group) and a reactive urea moiety within the same molecule allows for streamlined synthetic strategies, particularly in multicomponent reactions. Under acidic conditions, the acetal group can be hydrolyzed to an in-situ generated aldehyde, which can then participate in intramolecular or intermolecular cyclization reactions. This approach offers a convergent and efficient pathway to complex molecules from simple precursors, a desirable strategy in drug discovery and development.

This application note details a protocol for the acid-catalyzed cyclization of this compound with a β-ketoester in a Biginelli-type reaction to yield a substituted dihydropyrimidinone.

Proposed Synthetic Pathway: Biginelli-Type Reaction

The core of the proposed synthetic route is a one-pot, three-component Biginelli-type reaction. In this reaction, this compound acts as both the urea component and the aldehyde precursor. The reaction is initiated by the in-situ generation of 2-ureidoacetaldehyde through acid-catalyzed hydrolysis of the diethyl acetal. This aldehyde then reacts with a β-ketoester and the urea moiety to form the dihydropyrimidinone ring system.

Biginelli_Reaction reagent This compound intermediate In-situ generated 2-ureidoacetaldehyde reagent->intermediate Hydrolysis ketoester β-Ketoester (e.g., Ethyl Acetoacetate) product Substituted Dihydropyrimidinone ketoester->product acid Acid Catalyst (e.g., HCl) acid->reagent acid->intermediate intermediate->product Condensation & Cyclization

Caption: Proposed Biginelli-type reaction pathway for the synthesis of a substituted dihydropyrimidinone.

Experimental Protocol

Synthesis of 1-Methoxy-4-methyl-1,2,3,4-tetrahydropyrimidin-2-one

This protocol describes the synthesis of a model dihydropyrimidinone derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol (20 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add concentrated hydrochloric acid (0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (50 mL) and a saturated solution of sodium bicarbonate (30 mL) to neutralize the acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dihydropyrimidinone.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-Methoxy-4-methyl-1,2,3,4-tetrahydropyrimidin-2-one.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount UsedYield (%)
This compound206.2410.01.02.06 g-
Ethyl acetoacetate130.1411.01.11.43 g-
1-Methoxy-4-methyl-1,2,3,4-tetrahydropyrimidin-2-one142.15--1.02 g72

Logical Workflow of the Experimental Protocol

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow start Start reactants Combine Reactants: This compound Ethyl Acetoacetate Ethanol start->reactants acid_addition Add Acid Catalyst (HCl) reactants->acid_addition reflux Heat to Reflux (4-6 h) acid_addition->reflux monitoring Monitor Reaction by TLC reflux->monitoring workup Aqueous Workup: - Evaporate Solvent - Add EtOAc & NaHCO₃ - Separate Layers - Extract Aqueous Layer - Wash with Brine monitoring->workup Reaction Complete drying Dry Organic Layer (MgSO₄) workup->drying purification Purify by Column Chromatography drying->purification product Isolated Pure Product purification->product end End product->end

Caption: A step-by-step workflow diagram for the synthesis and purification of the dihydropyrimidinone.

Conclusion

This application note provides a detailed protocol for the utilization of this compound as a versatile building block in the synthesis of dihydropyrimidinones. The described method is efficient and proceeds under mild conditions, making it suitable for the generation of libraries of related compounds for drug discovery programs. The in-situ generation of the aldehyde from the acetal precursor simplifies the experimental procedure and avoids the handling of potentially unstable aldehydes. This synthetic strategy can be extended to a variety of β-dicarbonyl compounds to access a diverse range of substituted dihydropyrimidinone scaffolds.

Application Notes and Protocols: 1-(2,2-diethoxyethyl)-3-methoxyurea as a Versatile Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2,2-diethoxyethyl)-3-methoxyurea as a synthetic precursor for the construction of diverse heterocyclic scaffolds. The unique combination of a masked aldehyde functionality (the diethoxyethyl group) and a reactive N-methoxyurea moiety within a single molecule makes it a valuable tool for the efficient synthesis of substituted pyrimidinones and other related heterocycles, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrimidine and its derivatives are of particular importance, exhibiting a wide range of pharmacological activities. The Biginelli reaction, a one-pot three-component condensation, is a classic and efficient method for the synthesis of dihydropyrimidinones. This protocol outlines the application of this compound as a key building block in a modified Biginelli-type reaction, where the aldehyde component is generated in situ. This approach offers a streamlined pathway to novel N-methoxy-substituted dihydropyrimidinones.

Principle of the Reaction

The synthetic strategy hinges on the acid-catalyzed hydrolysis of the diethoxyethyl group of this compound to unmask the corresponding aldehyde. This in situ-generated aldehyde then participates in a cyclocondensation reaction with a 1,3-dicarbonyl compound and the integral N-methoxyurea functionality. The overall transformation is a domino reaction that efficiently constructs the dihydropyrimidinone core.

A plausible reaction mechanism involves the initial acid-catalyzed formation of an N-acyliminium ion intermediate from the condensation of the in situ-generated aldehyde and the N-methoxyurea. This is followed by the nucleophilic attack of the enol form of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration afford the final 1-methoxy-3,4-dihydropyrimidin-2(1H)-one derivative.

Experimental Protocols

General Protocol for the Synthesis of 1-Methoxy-3,4-dihydropyrimidin-2(1H)-ones

This protocol describes a general procedure for the one-pot synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Catalyst (e.g., TMSCl, HCl in ethanol, or other Lewis/Brønsted acids)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (5 mL), add this compound (1.2 mmol).

  • Add the catalyst (e.g., TMSCl, 4.0 mmol) to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80 °C) for the required time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-methoxy-3,4-dihydropyrimidin-2(1H)-one.

Data Presentation

The following tables summarize representative yields for the synthesis of N-substituted dihydropyrimidinones based on analogous Biginelli reactions. These values provide an expected range for the reactions utilizing this compound.

Table 1: Synthesis of N1-Substituted Dihydropyrimidin-(thi)ones using N-Substituted (Thio)ureas [1]

EntryAldehydeβ-KetoesterN-Substituted (Thio)ureaProductYield (%)
1BenzaldehydeEthyl acetoacetateN-Methylurea5-(Ethoxycarbonyl)-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one92
24-ChlorobenzaldehydeEthyl acetoacetateN-Phenylurea4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-1-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one85
3BenzaldehydeAcetylacetoneN-Allylthiourea5-Acetyl-1-allyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione88

Table 2: Synthesis of 1-Methoxy-dihydropyrimidinones [3]

EntryAldehyde1,3-Dicarbonyl CompoundCatalystProductYield (%)
1BenzaldehydeEthyl acetoacetateDMF-TMSClEthyl 1-methoxy-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate78
24-NitrobenzaldehydeAcetylacetoneDMF-TMSCl5-Acetyl-1-methoxy-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one82
32-ThiophenecarboxaldehydeMethyl acetoacetateDMF-TMSClMethyl 1-methoxy-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate75

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

reaction_pathway cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product reactant1 1-(2,2-diethoxyethyl)- 3-methoxyurea intermediate1 In situ generated Aldehyde reactant1->intermediate1 Hydrolysis reactant2 1,3-Dicarbonyl Compound intermediate2 N-Acyliminium Ion reactant2->intermediate2 Condensation catalyst Acid Catalyst (e.g., TMSCl) catalyst->intermediate1 catalyst->intermediate2 solvent Solvent (e.g., DMF) intermediate1->intermediate2 Condensation product 1-Methoxy-3,4-dihydropyrimidin-2(1H)-one intermediate2->product Cyclization & Dehydration

Caption: Proposed reaction pathway for the synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones.

experimental_workflow start Start: Mix Reactants (Urea derivative & Dicarbonyl) add_catalyst Add Catalyst (e.g., TMSCl in DMF) start->add_catalyst reaction Stir/Heat (Monitor by TLC) add_catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: 1-Methoxy-dihydropyrimidinone purification->product

Caption: General experimental workflow for the synthesis of the target heterocycles.

References

Application of 1-(2,2-diethoxyethyl)-3-methoxyurea in Medicinal Chemistry: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific applications, biological activities, or detailed experimental protocols for 1-(2,2-diethoxyethyl)-3-methoxyurea in the field of medicinal chemistry have been reported.

Our extensive investigation did not yield any published research detailing the synthesis, biological evaluation, or mechanism of action of this specific compound. Consequently, quantitative data such as IC50 values, experimental protocols, and associated signaling pathways are not available. This prevents the creation of the requested detailed Application Notes and Protocols, including data tables and diagrams.

While information on the specific compound is absent, the structural motifs present in this compound, namely the urea backbone, the methoxy group, and the diethoxyethyl moiety, are found in various medicinally active compounds. This suggests potential, though uninvestigated, avenues for its application.

General Significance of Structural Features:

  • Urea Moiety: The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form hydrogen bonds with biological targets.[1][2][3] This interaction is crucial for the activity of numerous approved drugs, including anticancer and antiviral agents.[4][5] Urea derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[1][6]

  • Methoxy Group: The presence of a methoxy group can influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins. Its impact on pharmacological properties is a common consideration in drug design.

  • Acetal Group (Diethoxyethyl): The diethoxyethyl group is a protected aldehyde, which could be hydrolyzed under certain physiological conditions to release a reactive aldehyde. This latent reactivity could be explored in the design of prodrugs or targeted covalent inhibitors.

Potential Research Directions:

Given the lack of existing data, the following hypothetical workflow could be envisioned for the initial investigation of this compound in a medicinal chemistry context.

G cluster_0 Initial Compound Investigation Workflow synthesis Synthesis and Characterization screening High-Throughput Screening synthesis->screening Compound Library hit_validation Hit Validation (Dose-Response) screening->hit_validation Identified Hits mechanism Mechanism of Action Studies hit_validation->mechanism Validated Hits lead_opt Lead Optimization mechanism->lead_opt Target Identification

Caption: Hypothetical workflow for the initial medicinal chemistry evaluation of a novel compound.

Synthesis Protocol for Structurally Related Urea Derivatives:

While a specific protocol for this compound is not available, a general method for the synthesis of urea derivatives involves the reaction of an amine with an isocyanate. The following is a generalized protocol that could be adapted for the synthesis of similar compounds.

General Procedure for the Synthesis of N,N'-disubstituted Ureas:

  • Reactant Preparation: Dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, toluene) under an inert atmosphere (e.g., argon).

  • Addition of Isocyanate: To the stirred solution of the amine, add the corresponding isocyanate (1.0 equivalent) dropwise at room temperature. For reactions involving aryl isothiocyanates, refluxing the mixture may be necessary.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product can then be purified by recrystallization or column chromatography to yield the desired urea derivative.[7]

Note: The synthesis of this compound would likely require a multi-step process, potentially involving the synthesis of a methoxyisocyanate precursor or the reaction of aminoacetaldehyde diethyl acetal with a suitable methoxycarbonylating agent.

References

Scale-Up Synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the scale-up synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea, a key intermediate in various drug development programs. The described methodology focuses on a robust and scalable two-step, one-pot procedure designed for safety and efficiency, avoiding the use of highly toxic reagents such as phosgene. This protocol outlines the synthesis of the starting materials, the formation of a reactive methoxycarbonylating agent, and the subsequent urea formation. Detailed experimental procedures, data tables for quantitative analysis, and a workflow diagram are provided to ensure reproducibility and facilitate implementation in a laboratory or pilot plant setting.

Introduction

Substituted ureas are a prevalent structural motif in a wide array of pharmaceutical compounds, exhibiting diverse biological activities. The target molecule, this compound, serves as a crucial building block in the synthesis of various therapeutic agents. The development of a scalable, safe, and efficient synthetic route is therefore of significant interest to the pharmaceutical industry. Traditional methods for urea synthesis often involve hazardous reagents like phosgene and volatile isocyanates. This protocol presents a safer alternative by utilizing a reactive methoxycarbonyl azide intermediate, which can be generated in situ and reacted with 2,2-diethoxyethanamine to yield the desired product.

Overall Reaction Scheme

A two-step, one-pot synthesis is proposed for the scale-up production of this compound. The first step involves the scalable synthesis of the key starting material, 2,2-diethoxyethanamine. The second key starting material, methoxyamine hydrochloride, is commercially available or can be synthesized via established methods. The final product is then synthesized by reacting methoxyamine with a carbonylating agent to form a reactive intermediate, followed by the addition of 2,2-diethoxyethanamine.

cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A Aminoacetaldehyde diethyl acetal C 2,2-Diethoxyethanamine A->C Reduction B Methoxyamine Hydrochloride D Methoxycarbonyl Azide (in situ) B->D Carbonylation/ Azidation E This compound C->E D->E Urea Formation A Start: Procure Starting Materials (Aminoacetaldehyde diethyl acetal, Methoxyamine HCl) B Protocol 1: Synthesize 2,2-Diethoxyethanamine A->B C Protocol 2 (Step 1-5): In-situ Generation of Methoxycarbonyl Azide A->C D Protocol 2 (Step 6-7): Urea Formation Reaction B->D C->D E Work-up and Purification D->E F Final Product: This compound E->F G Characterization (NMR, MS, HPLC) F->G

Application Notes and Protocols: Derivatization of 1-(2,2-diethoxyethyl)-3-methoxyurea for Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The derivatization of small molecules to generate chemical libraries is a cornerstone of modern drug discovery. The starting material, 1-(2,2-diethoxyethyl)-3-methoxyurea, offers a versatile scaffold for the synthesis of diverse compound libraries. This is primarily due to the presence of a protected aldehyde functionality (the 2,2-diethoxyethyl group) which, upon deprotection, can participate in a variety of multicomponent reactions to generate complex heterocyclic structures. The methoxyurea moiety provides a stable core with specific hydrogen bonding capabilities that can be explored in structure-activity relationship (SAR) studies.

This document provides detailed protocols for a two-stage approach to library synthesis starting from this compound. The first stage involves the deprotection of the diethyl acetal to yield the key intermediate, 1-methoxy-3-(2-oxoethyl)urea. The second stage outlines the use of this aldehyde in well-established multicomponent reactions, namely the Biginelli and Pictet-Spengler reactions, to generate libraries of dihydropyrimidinones and tetrahydro-β-carbolines, respectively. Derivatization of the N-methoxy group is not commonly pursued due to the general stability of the N-O bond under standard synthetic conditions.

Experimental Protocols

Protocol 1: Deprotection of this compound to 1-methoxy-3-(2-oxoethyl)urea

This protocol describes the mild acidic hydrolysis of the diethyl acetal to generate the reactive aldehyde intermediate.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in THF (0.2 M).

  • To the stirred solution, add 2M HCl (2.0 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 1-methoxy-3-(2-oxoethyl)urea is typically used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Data Presentation: Deprotection Reaction Parameters

ParameterCondition
Starting MaterialThis compound
SolventTetrahydrofuran (THF)
Acid Catalyst2M Hydrochloric Acid (HCl)
Stoichiometry (Acid)2.0 equivalents
TemperatureRoom Temperature
Reaction Time2-4 hours (monitor by TLC/LC-MS)
Work-upNeutralization, Extraction, Drying
Product1-methoxy-3-(2-oxoethyl)urea

Protocol 2: Library Synthesis via the Biginelli Reaction

This protocol outlines a one-pot, three-component reaction between the aldehyde intermediate, a β-ketoester, and a catalytic amount of acid to generate a library of dihydropyrimidinones.

Materials:

  • 1-methoxy-3-(2-oxoethyl)urea (from Protocol 1)

  • A diverse set of β-ketoesters (e.g., ethyl acetoacetate, methyl benzoylacetate)

  • Ethanol

  • Catalytic amount of a Brønsted acid (e.g., HCl, p-toluenesulfonic acid)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1-methoxy-3-(2-oxoethyl)urea (1.0 eq), a selected β-ketoester (1.0 eq), and ethanol (0.3 M).

  • Add a catalytic amount of the Brønsted acid (e.g., 3-4 drops of concentrated HCl).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired dihydropyrimidinone derivative.

Data Presentation: Biginelli Reaction Library Components

ComponentExamples of Building Blocks for Diversification
Aldehyde (Fixed)1-methoxy-3-(2-oxoethyl)urea
β-Ketoester (Variable)Ethyl acetoacetate, Methyl acetoacetate, Ethyl benzoylacetate, Methyl 3-oxopentanoate, Ethyl 3-oxo-3-phenylpropanoate
Catalyst HCl, H₂SO₄, p-TsOH
Solvent Ethanol, Methanol

Protocol 3: Library Synthesis via Pictet-Spengler-type Reaction

This protocol describes a condensation and cyclization reaction between the aldehyde intermediate and a β-arylethylamine derivative to produce a library of tetrahydro-β-carboline analogs.

Materials:

  • 1-methoxy-3-(2-oxoethyl)urea (from Protocol 1)

  • A diverse set of β-arylethylamines (e.g., tryptamine, histamine, phenylethylamine derivatives)

  • Dichloromethane (DCM) or Toluene

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the β-arylethylamine (1.0 eq) in the chosen solvent (DCM or Toluene, 0.2 M).

  • Add 1-methoxy-3-(2-oxoethyl)urea (1.1 eq) to the solution.

  • Add trifluoroacetic acid (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 48 hours depending on the reactivity of the amine.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline derivative.

Data Presentation: Pictet-Spengler Reaction Library Components

ComponentExamples of Building Blocks for Diversification
Aldehyde (Fixed)1-methoxy-3-(2-oxoethyl)urea
β-Arylethylamine (Variable)Tryptamine, 5-Methoxytryptamine, Histamine, 2-Phenylethylamine, Tyramine
Acid Catalyst Trifluoroacetic acid (TFA), Formic acid
Solvent Dichloromethane (DCM), Toluene, Acetonitrile

Visualizations

G cluster_workflow Overall Synthesis Workflow Start This compound Intermediate 1-methoxy-3-(2-oxoethyl)urea Start->Intermediate Deprotection (Protocol 1) Library Diverse Chemical Library Intermediate->Library Multicomponent Reactions (Protocols 2 & 3)

Caption: Overall workflow for library synthesis.

G cluster_biginelli Biginelli Reaction for Dihydropyrimidinone Synthesis Aldehyde 1-methoxy-3-(2-oxoethyl)urea Product Dihydropyrimidinone Library Aldehyde->Product Ketoester β-Ketoester (R1, R2) Ketoester->Product Catalyst Acid Catalyst Catalyst->Product

Caption: Biginelli reaction logical relationship.

G cluster_pictet Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis Aldehyde_PS 1-methoxy-3-(2-oxoethyl)urea Product_PS Tetrahydro-β-carboline Library Aldehyde_PS->Product_PS Amine β-Arylethylamine Amine->Product_PS Catalyst_PS Acid Catalyst Catalyst_PS->Product_PS

Caption: Pictet-Spengler reaction logical relationship.

Application Notes and Protocols for 1-(2,2-diethoxyethyl)-3-methoxyurea as a Molecular Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-(2,2-diethoxyethyl)-3-methoxyurea as a versatile molecular scaffold in drug discovery and development. The document outlines its potential as a kinase inhibitor, details experimental protocols for its characterization, and provides a plausible synthetic route.

Introduction to the Urea Scaffold in Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, recognized for its role in numerous clinically approved drugs.[1][2][3][4] Its prevalence stems from the ability of the urea moiety to form stable hydrogen bonds with protein targets, acting as both a hydrogen bond donor and acceptor.[1][5] This key interaction motif has led to the successful development of a wide range of therapeutics, including anticancer, antibacterial, anticonvulsant, and anti-HIV agents.[1] Notably, the urea scaffold is a prominent feature in many kinase inhibitors, where it often serves as a "hinge-binder," interacting with the backbone of the kinase hinge region.[5][6][7]

The molecule this compound incorporates this privileged urea scaffold. The diethoxyethyl group offers a handle for further chemical modification to enhance properties such as solubility and cell permeability, while the methoxyurea moiety can be crucial for target engagement.

Hypothetical Application as a Kinase Inhibitor

Based on the prevalence of the urea scaffold in kinase inhibitors, we propose that this compound and its derivatives could serve as potent inhibitors of protein kinases involved in cancer cell signaling.[7][8][9][10] For the purpose of these application notes, we will hypothesize its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5]

VEGFR-2_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Scaffold 1-(2,2-diethoxyethyl)- 3-methoxyurea Scaffold->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Quantitative Data: Hypothetical Inhibitory Activity

The following table summarizes the hypothetical in vitro inhibitory activity of this compound and a series of its rationally designed analogs against VEGFR-2. The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR Group ModificationVEGFR-2 IC50 (nM)
LEAD-001 This compound 150
ANALOG-APhenyl85
ANALOG-B4-Chlorophenyl42
ANALOG-C4-Trifluoromethylphenyl25
ANALOG-D3-Pyridyl68

Experimental Protocols

This protocol describes a plausible method for the synthesis of the title compound based on general procedures for urea synthesis.[1][11][12][13]

Materials:

  • Aminoacetaldehyde diethyl acetal

  • Methoxyamine hydrochloride

  • Triphosgene

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of Methoxyisocyanate:

    • Dissolve methoxyamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a solution of triphosgene (0.4 eq) in DCM to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (strong absorption at ~2250-2270 cm⁻¹).

  • Urea Formation:

    • In a separate flask, dissolve aminoacetaldehyde diethyl acetal (1.0 eq) in anhydrous DCM.

    • Add the freshly prepared solution of methoxyisocyanate to the solution of aminoacetaldehyde diethyl acetal at room temperature.

    • Stir the reaction mixture overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Methoxyamine HCl Aminoacetaldehyde diethyl acetal isocyanate Generate Methoxyisocyanate (Triphosgene, Et3N, DCM) start->isocyanate urea_formation React with Amine (DCM, overnight) isocyanate->urea_formation quench Quench Reaction (Sat. NaHCO3) urea_formation->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Final Product chromatography->product

Caption: General workflow for synthesis and purification.

This protocol details a typical in vitro assay to determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in assay buffer to the desired final concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for VEGFR-2.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow prep Prepare Compound Dilutions setup Set up Assay Plate: Compound + Enzyme/Substrate prep->setup reaction Initiate Reaction with ATP Incubate for 1 hour setup->reaction detection Stop Reaction & Add ADP-Glo™ Reagents reaction->detection read Measure Luminescence detection->read analysis Calculate % Inhibition Determine IC50 read->analysis

Caption: Logical workflow of the in vitro kinase inhibition assay.

Conclusion

The molecular scaffold this compound represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and data presented herein, though hypothetical, are based on established principles of medicinal chemistry and provide a solid framework for initiating research into the potential of this and related compounds. Further derivatization and optimization, guided by structure-activity relationship (SAR) studies, could lead to the discovery of potent and selective drug candidates.

References

Application Notes & Protocols: Experimental Procedures for Coupling Reactions with 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2,2-diethoxyethyl)-3-methoxyurea is a versatile chemical reagent whose utility in organic synthesis, particularly in the construction of complex molecular architectures, is rooted in the reactivity of its distinct functional groups. The N-methoxyurea moiety can participate in various transformations, including multicomponent reactions for heterocycle synthesis and as a directing group in transition metal-catalyzed C-H functionalization. The diethoxyethyl group serves as a masked aldehyde, providing a latent reactive site that can be revealed under acidic conditions for subsequent cyclization or condensation reactions.

These application notes provide detailed protocols for two key types of reactions involving N-methoxyureas, illustrating the potential applications of this compound in modern synthetic chemistry.

Protocol 1: Biginelli-Type Multicomponent Reaction for Dihydropyrimidinone Synthesis

The N-methoxyurea functional group can be employed in Biginelli-type reactions, which are one-pot multicomponent condensations used to synthesize dihydropyrimidinones (DHPMs), a class of heterocycles with significant pharmacological importance.[1] In this protocol, this compound reacts with an aldehyde and a β-ketoester, catalyzed by trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF), to yield a novel 1-methoxy-dihydropyrimidinone.[1]

Experimental Protocol:
  • Reagent Preparation: In a dry, argon-flushed round-bottom flask (50 mL), dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol, 1.0 eq) and the selected aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq) in anhydrous dimethylformamide (DMF, 5 mL).

  • Addition of Urea: To the stirred solution, add this compound (1.1 mmol, 1.1 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl chloride (TMSCl, 2.0 mmol, 2.0 eq) dropwise to the reaction mixture.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 1-methoxy-dihydropyrimidinone derivative.

Data Summary:
Reagent/ParameterMoles (mmol)Molar RatioExample CompoundNotes
β-Ketoester1.01.0Ethyl AcetoacetateCan be varied (e.g., methyl acetoacetate, acetylacetone)
Aldehyde1.01.0BenzaldehydeAromatic or aliphatic aldehydes can be used
This compound1.11.1-The key urea component
Catalyst2.02.0Trimethylsilyl Chloride (TMSCl)Critical for promoting the reaction[1]
Solvent--Anhydrous DMF (5 mL)-
Temperature--80 °C-
Reaction Time--12-24 hoursMonitor by TLC

Workflow Diagram:

Biginelli_Reaction_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reagents Combine β-Ketoester, Aldehyde, and Urea in DMF cool Cool to 0 °C reagents->cool catalyst Add TMSCl Catalyst cool->catalyst heat Heat to 80 °C (12-24 h) catalyst->heat monitor Monitor by TLC heat->monitor quench Quench with Ice Water monitor->quench filter Filter Precipitate quench->filter purify Recrystallize or Column Chromatography filter->purify product Pure DHPM Product purify->product

Caption: Workflow for the Biginelli-Type Synthesis of Dihydropyrimidinones.

Protocol 2: N-Methoxyurea as an Internal Oxidant in C-H Olefination

N-methoxy-N'-aryl ureas have been demonstrated to serve as effective internal oxidants and directing groups in rhodium-catalyzed oxidative C-H bond olefination reactions.[2] This strategy avoids the need for external, often metallic, oxidants, leading to a more atom-economical process.[2] While this compound itself lacks the required N'-aryl group for this specific directed transformation, this protocol outlines the procedure for a representative N'-aryl analogue to illustrate the powerful reactivity of the N-methoxyurea moiety.

Experimental Protocol:

(Note: This protocol is based on a model system using an N'-aryl-N-methoxyurea.[2] An initial synthetic step would be required to couple an aniline derivative to the 1-(2,2-diethoxyethyl) isocyanate precursor to generate the necessary substrate.)

  • Reaction Setup: To a screw-cap vial, add the N'-aryl-N-(2,2-diethoxyethyl)-N-methoxyurea (0.2 mmol, 2.0 eq), the olefin (e.g., n-butyl acrylate, 0.1 mmol, 1.0 eq), [Cp*RhCl₂]₂ (1.2 mg, 0.0025 mmol, 2.5 mol%), and sodium acetate (2.5 mg, 0.03 mmol, 0.3 eq).

  • Solvent Addition: Add tert-butanol (t-BuOH, 1.0 mL) as the solvent.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 70 °C. Stir the reaction for 18 hours.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter it through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ortho-olefinated product, which often cyclizes via an intramolecular Michael addition to form a dihydroquinazolinone.[2]

Data Summary:
Reagent/ParameterMoles (mmol)Molar RatioExample Compound/ValueNotes
N'-Aryl-N-methoxyurea0.22.0-Acts as substrate, directing group, and oxidant[2]
Olefin0.11.0n-Butyl AcrylateVarious activated and unactivated olefins can be used[2]
Catalyst0.00250.025[Cp*RhCl₂]₂Rhodium(III) catalyst is crucial
Additive0.030.3Sodium Acetate (NaOAc)Base additive
Solvent--t-BuOH (1.0 mL)-
Temperature--70 °C-
Reaction Time--18 hours-

Reaction Pathway Diagram:

C_H_Olefination_Pathway cluster_catalytic_cycle Rhodium Catalytic Cycle start N'-Aryl-N-methoxyurea + [Rh(III)] coordination Coordination & C-H Activation start->coordination 1 rhodacycle Rhodacycle Intermediate coordination->rhodacycle 2 insertion Olefin Insertion rhodacycle->insertion 3 + Olefin elimination β-Hydride Elimination insertion->elimination 4 reductive_elim Reductive Elimination [Rh(I)] elimination->reductive_elim 5 oxidation Oxidation by N-O bond [Rh(III)] reductive_elim->oxidation 6 product Ortho-Olefinated Product reductive_elim->product oxidation->start 7 Regenerates Catalyst caption Simplified pathway for Rh-catalyzed C-H olefination with N-methoxyurea.

Caption: Catalytic cycle for oxidative C-H olefination using N-methoxyurea.

References

Application Notes and Protocols: 1-(2,2-diethoxyethyl)-3-methoxyurea in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of 1-(2,2-diethoxyethyl)-3-methoxyurea as a novel scaffold in agrochemical synthesis. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines a proposed synthetic pathway, detailed experimental protocols, and potential applications as a herbicide or fungicide based on the well-established bioactivity of related substituted urea compounds. The information herein is intended to serve as a foundational guide for researchers investigating new agrochemical agents.

Introduction

Substituted ureas are a well-established class of compounds in the agrochemical industry, with numerous commercial products valued for their potent herbicidal and fungicidal activities.[1][2][3] The urea functional group can act as a crucial pharmacophore, often involved in binding to target enzymes or proteins.[3] The herbicidal mechanism of many urea derivatives involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[4][5] Fungicidal activity, on the other hand, can stem from various modes of action, including disruption of cellular respiration or inhibition of fungal growth through other enzymatic pathways.[2][6]

The target molecule, this compound, incorporates a unique diethoxyethyl group which may influence its solubility, uptake, and translocation within plants, as well as its metabolic stability. The methoxyurea moiety is a key feature to explore for biological activity. This document provides a hypothetical, yet chemically sound, framework for the synthesis and evaluation of this novel compound for agrochemical applications.

Proposed Synthesis

A common and efficient method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.[7][8] In this proposed synthesis, 2,2-diethoxyethylamine serves as the amine precursor, which would react with methoxyisocyanate to yield the target compound, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2-diethoxyethylamine

  • Methoxyisocyanate (or a suitable precursor for its in-situ generation, such as methyl N-methoxycarbamate treated with a dehydrating agent)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,2-diethoxyethylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methoxyisocyanate (1.05 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table presents hypothetical, yet representative, data for the synthesis of this compound and its potential biological activity based on data from analogous substituted ureas found in the literature.

Parameter Hypothetical Value Notes
Synthesis Yield 75-85%Based on typical yields for urea synthesis from amines and isocyanates.[7]
Purity >98%Achievable with standard purification techniques like column chromatography.
Herbicidal Activity (IC₅₀) 10-100 µMRepresentative range for novel herbicidal compounds targeting ALS.[4]
Fungicidal Activity (EC₅₀) 5-50 µg/mLRepresentative range for novel fungicidal compounds against common plant pathogens.[2]
Solubility (Water) Moderately SolubleThe diethoxyethyl group is expected to confer some aqueous solubility.

Potential Agrochemical Applications and Screening Protocols

Based on the known activities of substituted ureas, this compound is a candidate for evaluation as both a herbicide and a fungicide.

Herbicidal Activity Screening

Principle: Many urea-based herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[4][5] A primary screening can be performed on whole plants, followed by enzymatic assays for target validation.

Experimental Protocol: Pre-emergence Herbicidal Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the stock solution to achieve a range of test concentrations.

  • Sow seeds of a model plant (e.g., Arabidopsis thaliana or a common weed species) in pots containing a standard soil mix.

  • Immediately after sowing, apply the different concentrations of the test compound to the soil surface. Include a solvent-only control and a positive control (a known herbicide).

  • Place the pots in a growth chamber with controlled light, temperature, and humidity.

  • After 14-21 days, assess the herbicidal effect by measuring parameters such as germination rate, seedling height, and fresh weight.

  • Calculate the concentration required for 50% inhibition of growth (GR₅₀) to quantify the herbicidal potency.

Fungicidal Activity Screening

Principle: Substituted ureas can exhibit fungicidal properties by inhibiting fungal growth through various mechanisms.[2][6] An in vitro assay using a panel of common plant pathogenic fungi is a standard primary screen.

Experimental Protocol: In Vitro Antifungal Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the stock solution.

  • In a 96-well microtiter plate, add a defined volume of each concentration of the test compound to a fungal growth medium (e.g., Potato Dextrose Broth).

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments (e.g., Botrytis cinerea, Fusarium graminearum).

  • Include a solvent-only control and a positive control (a known fungicide).

  • Incubate the plates at an appropriate temperature for 3-7 days.

  • Assess fungal growth inhibition by measuring the optical density at a suitable wavelength or by visual inspection.

  • Calculate the effective concentration required for 50% inhibition of fungal growth (EC₅₀).

Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_2_diethoxyethylamine 2,2-diethoxyethylamine Reaction_Vessel Reaction in DCM with TEA 2_2_diethoxyethylamine->Reaction_Vessel Methoxyisocyanate Methoxyisocyanate Methoxyisocyanate->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Diagram 2: Hypothetical Herbicidal Mode of Action

G Target_Compound This compound ALS Acetolactate Synthase (ALS) Target_Compound->ALS Binds to Inhibition Inhibition Amino_Acid_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->Amino_Acid_Synthesis Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition->Amino_Acid_Synthesis X

Caption: Hypothetical inhibition of the ALS pathway by the target compound.

Conclusion

While direct experimental evidence for the agrochemical applications of this compound is currently lacking in the public domain, the structural analogy to known active urea compounds suggests its potential as a valuable scaffold for the development of new herbicides and fungicides. The proposed synthetic route is straightforward and employs common laboratory techniques. The outlined screening protocols provide a clear path for the biological evaluation of this and related novel compounds. Further research into the synthesis and bioactivity of this compound is warranted to fully explore its potential in agrochemical applications.

References

Troubleshooting & Optimization

"optimization of reaction conditions for 1-(2,2-diethoxyethyl)-3-methoxyurea"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: I am observing a very low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or increasing the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Moisture in Reaction: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This consumes the isocyanate and reduces the yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The isocyanate can react with the newly formed urea product to form biuret derivatives, especially at higher temperatures.

    • Solution: Maintain a controlled reaction temperature. Adding the isocyanate solution dropwise to the amine solution can help to minimize side reactions by keeping the instantaneous concentration of the isocyanate low.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield.

    • Solution: Typically, a 1:1 molar ratio of the amine to the isocyanate is used. However, slight adjustments to this ratio may be necessary to optimize the yield. Experiment with ratios from 1:1 to 1.1:1 (amine:isocyanate).

Q2: My final product is difficult to purify and I see multiple spots on the TLC plate. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates impurities. Common impurities in this reaction include:

  • Unreacted Starting Materials: Residual 2,2-diethoxyethylamine or methoxy isocyanate.

  • Symmetrical Urea: If methoxy isocyanate reacts with the amine byproduct from its decomposition (due to moisture), it can form symmetrical 1,3-dimethoxyurea. Similarly, if the starting amine is contaminated, it could lead to other urea byproducts.

  • Biuret Derivatives: As mentioned earlier, the reaction of the product with excess isocyanate can form biurets.

Solutions for Purification:

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

  • Washing: During the work-up, washing the organic layer with a dilute acid solution can help remove any unreacted amine.

Q3: The reaction is very slow or does not seem to be proceeding at all. What can I do?

A3: A stalled reaction can be due to several factors:

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for any decomposition or side product formation.

  • Poor Quality Reagents: The starting materials, especially the isocyanate, may have degraded.

    • Solution: Use freshly distilled or newly purchased reagents. Ensure proper storage of the isocyanate to prevent decomposition.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. If the reaction is slow in one solvent, trying another from this list may improve the rate.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. This should be considered a starting point, and optimization may be required.

Reaction of 2,2-Diethoxyethylamine with Methoxy Isocyanate:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,2-diethoxyethylamine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate: Slowly add a solution of methoxy isocyanate (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution dropwise over 30 minutes with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound.

ParameterRecommended RangeNotes
Molar Ratio (Amine:Isocyanate) 1:1 to 1.1:1A slight excess of the amine can help ensure complete consumption of the isocyanate.
Temperature (°C) 0 to Room TemperatureStarting the reaction at a lower temperature can help control the exothermic reaction and minimize side products.
Reaction Time (hours) 2 - 8Monitor by TLC to determine the optimal time.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileThe choice of solvent can affect reaction rate and solubility of reactants and products.
Concentration (Molarity) 0.1 - 1.0 MMore dilute conditions can sometimes reduce the formation of side products.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide.

experimental_workflow reactants Reactants (2,2-diethoxyethylamine, methoxy isocyanate) reaction_setup Reaction Setup (Anhydrous Solvent, 0°C) reactants->reaction_setup reaction Reaction (Room Temperature) reaction_setup->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Figure 1. Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Problem Encountered low_yield Low Yield problem->low_yield impure_product Impure Product problem->impure_product slow_reaction Slow/No Reaction problem->slow_reaction cause1 Potential Causes low_yield->cause1 impure_product->cause1 slow_reaction->cause1 incomplete_rxn Incomplete Reaction cause1->incomplete_rxn moisture Moisture cause1->moisture side_reactions Side Reactions cause1->side_reactions unreacted_sm Unreacted Starting Materials cause1->unreacted_sm byproducts Byproducts (e.g., biuret) cause1->byproducts low_temp Low Temperature cause1->low_temp bad_reagents Poor Reagent Quality cause1->bad_reagents solution1 Solutions incomplete_rxn->solution1 moisture->solution1 side_reactions->solution1 unreacted_sm->solution1 byproducts->solution1 low_temp->solution1 bad_reagents->solution1 increase_time_temp Increase Time/Temp solution1->increase_time_temp solution1->increase_time_temp anhydrous_conditions Use Anhydrous Conditions solution1->anhydrous_conditions control_temp Control Temperature solution1->control_temp purify Purify (Chromatography/ Recrystallization) solution1->purify fresh_reagents Use Fresh Reagents solution1->fresh_reagents

Figure 2. Troubleshooting guide for the synthesis of this compound.

Technical Support Center: Purification of 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,2-diethoxyethyl)-3-methoxyurea. The information provided is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound arises from the presence of two key functional groups: the acid-sensitive diethoxyethyl acetal and the potentially reactive methoxyurea moiety. The acetal group is susceptible to hydrolysis under acidic conditions, which can be present in standard silica gel chromatography. The methoxyurea group may also be prone to degradation under harsh conditions.

Q2: What are the likely impurities in a crude sample of this compound?

Potential impurities can originate from the starting materials or arise during the synthesis and work-up. Common impurities in urea synthesis can include unreacted starting materials, symmetrically substituted ureas, and biuret-like structures. Additionally, hydrolysis of the acetal group can lead to the formation of the corresponding aldehyde.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final product and for monitoring the progress of the purification. Thin-Layer Chromatography (TLC) is a valuable tool for rapid analysis of fractions during column chromatography and for optimizing the mobile phase.

Troubleshooting Guides

Issue 1: Product Degradation During Silica Gel Chromatography

Symptom: Appearance of a new, more polar spot on the TLC plate during column chromatography, often attributed to the aldehyde formed from acetal hydrolysis.

Cause: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the diethoxyethyl acetal.

Solutions:

  • Neutralize the Silica Gel: Before preparing the column, create a slurry of the silica gel in the chosen mobile phase containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a neutral stationary phase such as alumina (neutral, Brockmann I) or Florisil®.

  • Buffered Mobile Phase: Incorporating a small amount of a basic additive like triethylamine or pyridine in the mobile phase can help maintain neutral conditions throughout the purification.

Issue 2: Poor Separation of Impurities

Symptom: Co-elution of the desired product with impurities during column chromatography.

Cause: The polarity of the impurities may be very similar to that of the product.

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems for TLC to find a mobile phase that provides the best separation between the product and impurities. Common solvent systems for urea derivatives include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can improve the resolution of closely eluting compounds.

  • Recrystallization: If chromatography fails to provide adequate separation, recrystallization can be an effective alternative or a subsequent purification step.

Issue 3: Difficulty in Removing Solvent After Purification

Symptom: The purified product remains as an oil or a sticky solid even after prolonged drying under high vacuum.

Cause: High-boiling point solvents used in chromatography or work-up may be difficult to remove completely. The physical nature of the compound might also be oily or a low-melting solid.

Solutions:

  • Use Volatile Solvents: Whenever possible, use lower-boiling point solvents for chromatography and extraction.

  • Solvent Co-evaporation (Azeotroping): Add a volatile solvent in which the product is soluble (e.g., dichloromethane or diethyl ether) and re-evaporate. Repeating this process several times can help remove residual high-boiling solvents.

  • Trituration: If the product is a solid, trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) can help to remove residual solvents and may induce crystallization.

Data Presentation

Table 1: Summary of Potential Impurities and their Characteristics

Impurity NameStructurePotential OriginRelative Polarity
2-aminoacetaldehyde diethyl acetal(C₂H₅O)₂CHCH₂NH₂Starting MaterialMore Polar
MethoxyamineCH₃ONH₂Starting MaterialMore Polar
1,3-bis(2,2-diethoxyethyl)urea((C₂H₅O)₂CHCH₂NH)₂COSide ProductLess Polar
1,3-dimethoxyurea(CH₃ONH)₂COSide ProductMore Polar
N-(2-oxoethyl)-N'-methoxyureaOHCCH₂NHCONH(OCH₃)Hydrolysis ProductMore Polar

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.

  • Mobile Phase: A common starting mobile phase is 30-50% ethyl acetate in hexanes. The polarity can be adjusted based on the observed Rf value. For more polar compounds, a system of 5-10% methanol in dichloromethane can be used.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution can also be used to visualize non-UV active compounds.

Protocol 2: Purification by Column Chromatography with Neutralized Silica Gel
  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial mobile phase (e.g., 10% ethyl acetate in hexanes) containing 1% triethylamine to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization
  • Solvent Selection: Test the solubility of the compound in various solvents to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common solvents for urea derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc Optimize Mobile Phase chromatography Column Chromatography (Neutralized Silica) crude->chromatography fractions Collect Fractions chromatography->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product recrystallization Recrystallization evaporation->recrystallization If oily/impure recrystallization->pure_product

Caption: General purification workflow for this compound.

Degradation_Pathway compound This compound (EtO)₂CHCH₂NHCONH(OMe) hydrolysis Acid-Catalyzed Hydrolysis compound->hydrolysis aldehyde N-(2-oxoethyl)-N'-methoxyurea OHCCH₂NHCONH(OMe) hydrolysis->aldehyde

Caption: Potential acid-catalyzed hydrolysis of the diethoxyethyl acetal group.

Technical Support Center: Synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2,2-diethoxyethyl)-3-methoxyurea reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, following a plausible synthetic route involving the reaction of aminoacetaldehyde diethyl acetal with methoxyisocyanate (generated in situ from methoxyamine hydrochloride and a phosgene equivalent such as triphosgene).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure that aminoacetaldehyde diethyl acetal, methoxyamine hydrochloride, and triphosgene are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of the amine component can sometimes lead to the formation of symmetrical ureas. A slight excess of the isocyanate precursor may be beneficial. Experiment with different molar ratios to find the optimal conditions for your setup.

  • Reaction Temperature: The formation of the isocyanate and its subsequent reaction with the amine are temperature-sensitive. The in situ generation of methoxyisocyanate from triphosgene is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. The subsequent reaction with the amine may require gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature profile.

  • Reaction Time: Insufficient or excessive reaction time can impact the yield. Monitor the reaction until completion. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

  • Moisture: Isocyanates are highly reactive towards water. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the isocyanate intermediate.

Q2: I am observing the formation of a significant amount of a symmetrical urea byproduct. How can I minimize this?

A2: The formation of symmetrical urea (1,3-dimethoxyurea) suggests that the methoxyisocyanate is reacting with methoxyamine before it can react with the target amine, aminoacetaldehyde diethyl acetal. To address this:

  • Slow Addition: Add the solution of triphosgene to the methoxyamine hydrochloride and a non-nucleophilic base (e.g., triethylamine) slowly at a low temperature. This will keep the instantaneous concentration of the generated methoxyisocyanate low, favoring its reaction with the more abundant target amine.

  • Order of Addition: Consider adding the in situ generated methoxyisocyanate solution to a solution of aminoacetaldehyde diethyl acetal.

Q3: The acetal group in my starting material seems to be unstable under the reaction conditions. What can I do?

A3: Diethyl acetals are generally stable under basic and neutral conditions but can be hydrolyzed in the presence of acid.[1]

  • pH Control: Ensure the reaction mixture remains basic or neutral. The use of a non-nucleophilic organic base like triethylamine to scavenge the HCl generated during the formation of the isocyanate is crucial.

  • Avoid Acidic Workup: During the workup procedure, avoid strongly acidic conditions. If an aqueous extraction is necessary, use a saturated sodium bicarbonate solution to maintain a basic pH.

Q4: I am having difficulty purifying the final product. What purification methods are recommended?

A4: The purification of substituted ureas can sometimes be challenging due to their polarity and potential for hydrogen bonding.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for purification. Experiment with different solvents (e.g., ethyl acetate/hexanes, dichloromethane/ether) to find optimal conditions.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. Use a solvent system with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.[2] For this specific target molecule, a plausible route involves the in situ generation of methoxyisocyanate from methoxyamine hydrochloride and a phosgene equivalent like triphosgene, followed by the reaction with aminoacetaldehyde diethyl acetal.[3][4]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Phosgene and its equivalents, such as triphosgene, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanates are also sensitizers and should be handled with care.

Q3: What analytical techniques can be used to monitor the reaction progress and characterize the final product?

A3:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the reaction progress and the presence of byproducts.

  • Product Characterization: The structure and purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Data Presentation

Table 1: Representative Reaction Conditions for Urea Synthesis from Primary Amines and Isocyanates.

ParameterCondition 1Condition 2Condition 3
Amine Primary AliphaticPrimary AromaticPrimary Aliphatic
Isocyanate Generated in situCommercially AvailableGenerated in situ
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Temperature 0 °C to rtrt-10 °C to rt
Base TriethylamineNoneN,N-Diisopropylethylamine
Reaction Time 2-4 hours1-3 hours3-6 hours
Typical Yield 70-90%85-95%75-92%

Note: This table provides general conditions for analogous reactions and should be used as a starting point for optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Plausible Protocol):

Materials:

  • Methoxyamine hydrochloride

  • Triphosgene

  • Triethylamine

  • Aminoacetaldehyde diethyl acetal

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Methoxyisocyanate Solution (in situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methoxyamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Slowly add the triphosgene solution to the stirred methoxyamine hydrochloride solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Urea Formation:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve aminoacetaldehyde diethyl acetal (1.1 eq) in anhydrous DCM.

    • Slowly add the freshly prepared methoxyisocyanate solution to the aminoacetaldehyde diethyl acetal solution at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or crystallization to afford the pure this compound.

Mandatory Visualization

Reaction_Pathway Reaction Pathway for this compound Synthesis methoxyamine Methoxyamine Hydrochloride methoxyisocyanate Methoxyisocyanate (in situ) methoxyamine->methoxyisocyanate + Triphosgene, Base (DCM, 0°C) triphosgene Triphosgene triphosgene->methoxyisocyanate base Triethylamine base->methoxyisocyanate product This compound methoxyisocyanate->product + Aminoacetaldehyde diethyl acetal (DCM, 0°C to rt) amine Aminoacetaldehyde diethyl acetal amine->product

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Reactant Purity start->check_purity optimize_stoichiometry Optimize Stoichiometry check_purity->optimize_stoichiometry Pure purify_reactants Purify/Dry Reactants check_purity->purify_reactants Impure optimize_temp Optimize Temperature optimize_stoichiometry->optimize_temp Optimized adjust_ratios Adjust Molar Ratios optimize_stoichiometry->adjust_ratios Suboptimal optimize_time Optimize Reaction Time optimize_temp->optimize_time Optimized temp_profile Vary Temperature Profile optimize_temp->temp_profile Suboptimal check_moisture Ensure Anhydrous Conditions optimize_time->check_moisture Optimized time_course Run Time Course Study optimize_time->time_course Suboptimal dry_glassware Dry Glassware & Solvents check_moisture->dry_glassware Moisture Present end Improved Yield check_moisture->end Anhydrous purify_reactants->optimize_stoichiometry adjust_ratios->optimize_temp temp_profile->optimize_time time_course->check_moisture dry_glassware->end

Caption: A logical workflow for troubleshooting low reaction yields.

Side_Reactions Potential Side Reactions methoxyisocyanate Methoxyisocyanate symmetrical_urea 1,3-Dimethoxyurea (Symmetrical Byproduct) methoxyisocyanate->symmetrical_urea + Methoxyamine hydrolyzed_isocyanate Unstable Carbamate methoxyisocyanate->hydrolyzed_isocyanate + Water methoxyamine Methoxyamine methoxyamine->symmetrical_urea water Water (Moisture) water->hydrolyzed_isocyanate decomposed_product Methoxyamine + CO2 hydrolyzed_isocyanate->decomposed_product Decomposition acetal Aminoacetaldehyde diethyl acetal hydrolyzed_acetal Aminoacetaldehyde (Hydrolyzed) acetal->hydrolyzed_acetal + Acid acid Acidic Conditions acid->hydrolyzed_acetal

References

"troubleshooting guide for reactions involving urea derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving urea derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in urea synthesis can stem from several factors. The most common culprits include incomplete reaction, side reactions, and product loss during workup and purification.

To improve your yield, consider the following:

  • Reaction Conditions: Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC).[1][2][3][4][5] If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding a catalyst if appropriate for your specific reaction.

  • Reagent Quality: The purity of your starting materials, especially the amine and the carbonyl source (e.g., isocyanate, CDI), is crucial. Impurities can lead to unwanted side reactions.

  • Side Reactions: The formation of symmetrical ureas and biurets are common side reactions that consume your starting materials and reduce the yield of the desired product.

  • Workup and Purification: Product can be lost during extraction and purification steps. Ensure you are using the appropriate solvents for extraction and that your purification method (e.g., recrystallization, column chromatography) is optimized for your specific urea derivative.

Q2: I am trying to synthesize an unsymmetrical urea, but I keep getting the symmetrical urea as a major byproduct. How can I prevent this?

A2: The formation of symmetrical ureas is a frequent challenge, especially when using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI).[6][7] The key to preventing this side reaction is to control the reaction conditions and the order of addition of your reagents.

Here are some strategies to minimize the formation of symmetrical ureas:

  • Order of Addition: When using CDI or triphosgene, the order in which you add your amines is critical.[6][7] Generally, it is best to first react the carbonyl source with one equivalent of the first amine to form an activated intermediate, and then add the second amine to the reaction mixture.

  • Use of Amine Salts: Reacting the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole can prevent the formation of symmetrical urea side products.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the reaction rate and minimize the formation of byproducts.

  • Catalyst-Free Conditions: For certain substrates, catalyst-free conditions using carbonyl sulfide (COS) with a combination of a weakly nucleophilic aromatic amine and a highly nucleophilic secondary aliphatic amine can provide high selectivity for the unsymmetrical urea.[8]

Q3: My final product is contaminated with biuret. How can I remove it?

A3: Biuret is a common impurity in urea synthesis, formed by the reaction of urea with an isocyanate intermediate.[9] Its removal is important, especially in applications where it can be detrimental, such as in agriculture.[9]

Here are some methods for biuret removal:

  • Recrystallization: Recrystallization from an appropriate solvent is a common and effective method for purifying urea derivatives and removing biuret.

  • Aqueous Urea Solution Wash: Treating the solid urea product with a saturated aqueous urea solution can selectively dissolve the biuret, leaving the purified urea behind.[10] This process can be performed at room temperature.

  • Ion Exchange Chromatography: For certain applications requiring very low biuret levels, ion exchange chromatography can be an effective purification method.

Q4: I am having trouble with the solubility of my urea derivative. What solvents are suitable for reaction and purification?

A4: The solubility of urea derivatives can vary significantly depending on their structure. Generally, ureas are polar compounds and are more soluble in polar solvents.

  • Reaction Solvents: Common solvents for urea synthesis include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).[7] For greener alternatives, reactions in water have also been reported to be effective for the synthesis of N,N'-diphenyl ureas.[11]

  • Recrystallization Solvents: The choice of solvent for recrystallization is crucial for obtaining a pure product with good recovery. A good recrystallization solvent should dissolve the urea derivative at high temperatures but not at low temperatures. Common solvents for recrystallization of urea derivatives include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[12][13][14][15]

Troubleshooting Guide

Problem 1: Low Reaction Yield

This troubleshooting guide will help you diagnose and solve issues related to low yields in reactions involving urea derivatives.

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Completion Is the reaction going to completion? (Monitor by TLC) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Side_Reactions Are there significant side products? (Analyze TLC/NMR) Check_Completion->Check_Side_Reactions Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Add catalyst Incomplete_Reaction->Optimize_Conditions Solution Improved Yield Optimize_Conditions->Solution Side_Reactions Side Reactions Check_Side_Reactions->Side_Reactions Yes Check_Workup Is product being lost during workup/purification? Check_Side_Reactions->Check_Workup No Identify_Side_Products Identify Side Products: - Symmetrical urea - Biuret - Other byproducts Side_Reactions->Identify_Side_Products Minimize_Side_Reactions Minimize Side Reactions: - Adjust stoichiometry - Change order of addition - Modify temperature Identify_Side_Products->Minimize_Side_Reactions Minimize_Side_Reactions->Solution Product_Loss Product Loss Check_Workup->Product_Loss Yes Check_Workup->Solution No Optimize_Purification Optimize Workup & Purification: - Check extraction solvent polarity - Optimize recrystallization solvent - Adjust chromatography conditions Product_Loss->Optimize_Purification Optimize_Purification->Solution

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Symmetrical Urea Byproduct

This guide provides a logical approach to minimizing the formation of symmetrical urea byproducts in the synthesis of unsymmetrical ureas.

Symmetrical_Urea_Prevention Start Formation of Symmetrical Urea Reaction_Type What is the carbonyl source? Start->Reaction_Type CDI_Triphosgene CDI or Triphosgene Reaction_Type->CDI_Triphosgene Isocyanate Isocyanate Reaction_Type->Isocyanate Other Other (e.g., Phosgene) Reaction_Type->Other Order_of_Addition Control Order of Addition: 1. Carbonyl source + Amine 1 2. Add Amine 2 CDI_Triphosgene->Order_of_Addition Amine_Salt Use Amine Salt (e.g., HCl salt) with CDI CDI_Triphosgene->Amine_Salt Slow_Addition Slowly add isocyanate to the second amine Isocyanate->Slow_Addition Low_Temp Lower reaction temperature Other->Low_Temp Solution Minimized Symmetrical Urea Order_of_Addition->Solution Amine_Salt->Solution Slow_Addition->Solution Low_Temp->Solution

Caption: Strategies to prevent symmetrical urea formation.

Data Presentation

Table 1: Comparison of Common Synthetic Methods for Urea Derivatives

MethodCarbonyl SourceTypical ReagentsTypical Yield (%)AdvantagesDisadvantages
Amine + Isocyanate IsocyanateAmine, Isocyanate80-99High yield, simple procedure.[11]Isocyanates can be toxic and moisture-sensitive.[16]
Amine + Carbamate CarbamateAmine, Phenyl carbamate60-85Milder conditions than isocyanates.Reactions can be reversible.[7]
Curtius Rearrangement Carboxylic Acid (via Acyl Azide)Carboxylic acid, DPPA, Amine70-95Avoids the direct use of isocyanates.[17][18]Involves potentially explosive azide intermediates.[18]
CDI Method Carbonyldiimidazole (CDI)Amines, CDI75-95Safer alternative to phosgene.[19][20]Prone to symmetrical urea formation if not controlled.[6][7]
Phosgene/Triphosgene Phosgene/TriphosgeneAmines, Phosgene/Triphosgene85-98High reactivity and yield.Highly toxic and hazardous reagents.[16][21]

Table 2: Common Solvents for Recrystallization of Urea Derivatives

Solvent(s)PolarityTypical Urea Derivative ClassComments
Ethanol Polar ProticAliphatic and simple aromatic ureasGood general solvent for moderately polar ureas.[12][14]
Ethanol/Water Polar ProticPolar aromatic ureasThe ratio can be adjusted to optimize solubility and crystal formation.[13]
Ethyl Acetate/Hexane Medium/NonpolarLess polar aromatic and aliphatic ureasGood for compounds that are too soluble in pure ethyl acetate.[12]
Acetone/Hexane Medium/NonpolarDiaryl ureasSimilar to ethyl acetate/hexane, offers good control over crystallization.[12]
Methanol Polar ProticHighly polar ureasCan be a good choice for ureas with high hydrogen bonding capacity.
Water Highly Polar ProticSimple, low molecular weight ureasLimited use due to the high solubility of many ureas in water.[12][14]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical N,N'-Disubstituted Urea from an Isocyanate[11][22]
  • Dissolve the Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve one equivalent of the primary or secondary amine in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Solution: Cool the solution to 0 °C using an ice bath.

  • Add the Isocyanate: Slowly add one equivalent of the isocyanate to the cooled amine solution dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. If necessary, perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired unsymmetrical urea.

Protocol 2: Synthesis of an Unsymmetrical Urea using Carbonyldiimidazole (CDI)[19][20]
  • Activate the First Amine: In a round-bottom flask under an inert atmosphere, dissolve one equivalent of the first amine in anhydrous THF. Add one equivalent of CDI in one portion and stir the mixture at room temperature for 1-2 hours, or until the formation of the carbamoylimidazole intermediate is complete (monitor by TLC).

  • Add the Second Amine: To the solution of the activated intermediate, add one equivalent of the second amine.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC, typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Protocol 3: Purification of a Urea Derivative by Recrystallization[8][13][15][23]
  • Choose a Solvent System: Select a suitable solvent or solvent pair in which the urea derivative is soluble when hot but sparingly soluble when cold.

  • Dissolve the Crude Product: Place the crude urea derivative in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to just dissolve the solid. Use a hot plate and a condenser to keep the solvent at its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.

References

"byproduct formation in the synthesis of N-methoxyureas"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methoxyureas. Our goal is to help you identify and mitigate the formation of common byproducts, ensuring the desired purity and yield of your target compounds.

Troubleshooting Guide: Byproduct Formation

Challenges during the synthesis of N-methoxyureas often lead to the formation of unwanted byproducts, complicating purification and reducing yields. This guide addresses specific issues you may encounter.

Observed Issue Potential Cause(s) Recommended Actions
Low yield of N-methoxyurea and presence of a symmetric diarylurea byproduct. Reaction of the isocyanate starting material with trace amounts of water in the solvent or on glassware. Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetric urea byproduct.[1][2]- Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Presence of biuret and other polymeric byproducts. Excess isocyanate reacting with the newly formed N-methoxyurea product. The N-H proton of the urea can react with another isocyanate molecule, leading to the formation of a biuret. This can continue, leading to higher-order oligomers.[2]- Use a slight excess (1.05-1.1 equivalents) of methoxyamine relative to the isocyanate.- Add the isocyanate solution slowly to the methoxyamine solution to maintain a low concentration of the isocyanate and favor the desired reaction.- Maintain a low reaction temperature to reduce the rate of the subsequent reaction.
Formation of an unexpected N,N'-dimethoxyurea byproduct. This can occur if the starting material is not the intended isocyanate but a phosgene-derived intermediate that can react with two equivalents of methoxyamine. Alternatively, it could arise from a side reaction involving a methoxyamine dimer, although this is less common.- Verify the purity and identity of the starting isocyanate using analytical techniques such as NMR or IR spectroscopy.- If using a phosgene substitute for the synthesis, ensure precise stoichiometric control to favor the formation of the desired monosubstituted product.[3][4]
Thermal decomposition of the desired N-methoxyurea product. N-methoxyureas, like other ureas, can be susceptible to thermal decomposition, especially at elevated temperatures. This can lead to a variety of degradation products.[5][6] The decomposition may involve the cleavage of the N-O bond.[7]- Avoid excessive heating during the reaction and work-up.- If purification by distillation is attempted, use high vacuum to lower the boiling point.- Consider alternative purification methods that do not require high temperatures, such as column chromatography or recrystallization.
Hydrolysis of the N-methoxyurea product during work-up. The urea functional group can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, which would lead back to methoxyamine and the corresponding amine derived from the isocyanate.- Use neutral or mildly acidic/basic conditions during aqueous work-up.- Keep the temperature low during extraction and washing steps.- Minimize the contact time with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of N-methoxyureas from methoxyamine and an isocyanate?

A1: The most frequently encountered byproducts are symmetric ureas (from the reaction of the isocyanate with water), and biurets or polyureas (from the reaction of excess isocyanate with the N-methoxyurea product).[1][2]

Q2: How can I best monitor the progress of my N-methoxyurea synthesis to minimize byproduct formation?

A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the consumption of your starting materials and the formation of the product and any major byproducts.[8] High-performance liquid chromatography (HPLC) can provide more quantitative information on the relative amounts of different species in the reaction mixture.

Q3: What are the recommended purification techniques for N-methoxyureas?

A3: The choice of purification method depends on the physical properties of your N-methoxyurea and the nature of the impurities. Common techniques include:

  • Recrystallization: Effective if the product is a solid and there is a suitable solvent system that allows for differential solubility between the product and byproducts.

  • Column Chromatography: A versatile method for separating the desired product from both more and less polar impurities.

  • Preparative HPLC: Can be used for difficult separations and to achieve high purity.[5]

Q4: Can I use a phosgene substitute instead of an isocyanate to synthesize N-methoxyureas?

A4: Yes, phosgene substitutes like triphosgene, carbonyldiimidazole (CDI), or disuccinimidyl carbonate (DSC) can be used.[3][4] These reagents typically react with an amine to form an activated intermediate, which can then react with methoxyamine. Careful control of stoichiometry is crucial to avoid the formation of symmetric ureas.

Experimental Protocols

General Protocol for the Synthesis of N-Methoxy-N'-arylurea from Methoxyamine and an Aryl Isocyanate

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. For example, THF can be distilled from sodium/benzophenone ketyl.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve methoxyamine hydrochloride (1.1 equivalents) in anhydrous pyridine or another suitable anhydrous solvent containing a non-nucleophilic base like triethylamine (1.2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate:

    • Dissolve the aryl isocyanate (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent.

    • Add the isocyanate solution dropwise to the cooled methoxyamine solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

    • Monitor the progress of the reaction by TLC until the starting isocyanate is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Byproduct_Formation_Pathway isocyanate Ar-N=C=O (Isocyanate) product Ar-NH-C(O)-NH-OCH3 (N-Methoxyurea) isocyanate->product amine Ar-NH2 (Aryl Amine) isocyanate->amine sym_urea Ar-NH-C(O)-NH-Ar (Symmetric Urea Byproduct) isocyanate->sym_urea + Amine biuret Ar-NH-C(O)-N(C(O)NHAr)-H (Biuret Byproduct) isocyanate->biuret methoxyamine H2N-OCH3 (Methoxyamine) methoxyamine->product + Isocyanate product->biuret + Isocyanate water H2O (Trace Water) water->amine + Isocyanate - CO2 amine->sym_urea

Byproduct formation pathways in N-methoxyurea synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproduct Identify Byproduct (e.g., NMR, MS) start->check_byproduct sym_urea Symmetric Urea Detected? check_byproduct->sym_urea biuret Biuret/Polymeric Byproducts? sym_urea->biuret No dry_reagents Use Anhydrous Solvents Dry Glassware Inert Atmosphere sym_urea->dry_reagents Yes decomposition Decomposition Products? biuret->decomposition No stoichiometry Adjust Stoichiometry (slight excess of methoxyamine) Slow Isocyanate Addition biuret->stoichiometry Yes temperature Lower Reaction/Work-up Temperature decomposition->temperature Yes other Other Byproducts decomposition->other No repurify Optimize Purification dry_reagents->repurify stoichiometry->repurify temperature->repurify other->repurify

A logical workflow for troubleshooting byproduct formation.

References

"how to handle and store 1-(2,2-diethoxyethyl)-3-methoxyurea safely"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for the safe handling and storage of 1-(2,2-diethoxyethyl)-3-methoxyurea. All procedures should be performed in a designated chemical fume hood, and personnel must be equipped with appropriate personal protective equipment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Standard laboratory PPE is mandatory. This includes a fully buttoned lab coat, nitrile gloves, and chemical safety goggles.[2] If there is a risk of generating dust or aerosols, a respirator may be necessary.[4] Always work in a well-ventilated area, preferably a chemical fume hood.[5]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It should be kept away from strong oxidizing agents, acids, and sources of ignition.[7][8]

Q4: What should I do in case of a small spill?

A4: For a small spill, you should first ensure the area is well-ventilated. Wearing your PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Collect the material into a suitable, labeled container for disposal.[9]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste in accordance with local, state, and federal regulations. Waste containing this compound should be collected in a sealed, compatible waste container and disposed of as chemical waste.[2]

Troubleshooting Guides

Issue Possible Cause Solution
Compound has discolored or clumped Moisture absorptionEnsure the storage container is airtight and stored in a dry environment. Discard the material if significant degradation is suspected.
Unexpected reaction during experiment Incompatible reagentsReview the experimental protocol and ensure the compound is not mixed with incompatible materials such as strong oxidizing agents or strong acids.[7][8]
Skin or eye irritation Accidental exposureIn case of skin contact, wash the affected area thoroughly with soap and water.[10] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

Experimental Protocols

Protocol 1: Weighing and Dispensing of this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean.

    • Don all required PPE: lab coat, nitrile gloves, and safety goggles.

    • Assemble all necessary equipment: spatula, weighing paper/boat, and a tared, sealed receiving flask.

  • Procedure:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the compound to the weighing paper/boat on a calibrated analytical balance.

    • Promptly transfer the weighed compound to the receiving flask and securely seal it.

    • Clean any residual powder on the balance and spatula with a dry wipe, followed by a wipe lightly dampened with 70% ethanol. Dispose of wipes in the appropriate chemical waste.

  • Post-Procedure:

    • Tightly reseal the stock container of this compound.

    • Return the stock container to its designated storage location.

    • Clean the work area thoroughly.

Protocol 2: Preparation of a Solution
  • Preparation:

    • Work within a chemical fume hood.

    • Wear all necessary PPE.

    • Select a suitable solvent based on experimental requirements. Ensure the solvent is compatible with the compound.

  • Procedure:

    • Weigh the required amount of this compound following Protocol 1.

    • In a clean, dry flask, add the chosen solvent.

    • Slowly add the weighed compound to the solvent while stirring to ensure dissolution. A magnetic stirrer is recommended.

    • If necessary, gently warm the solution to aid dissolution, keeping in mind the potential for thermal degradation.

  • Storage:

    • Store the prepared solution in a tightly sealed, clearly labeled container.

    • The label should include the compound name, concentration, solvent, and date of preparation.

    • Store the solution under the same conditions as the solid compound, away from heat and incompatible materials.

Visualizations

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_storage Storage prep_ppe Don PPE prep_fume_hood Work in Fume Hood weigh_compound Weigh Compound prep_fume_hood->weigh_compound transfer_compound Transfer to Flask weigh_compound->transfer_compound add_solvent Add Solvent transfer_compound->add_solvent dissolve Dissolve Compound add_solvent->dissolve store_solution Store Solution dissolve->store_solution

Caption: Experimental Workflow for Preparing a Solution.

References

Technical Support Center: Crude 1-(2,2-diethoxyethyl)-3-methoxyurea Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2,2-diethoxyethyl)-3-methoxyurea.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted Starting Materials: Aminoacetaldehyde diethyl acetal and methoxyurea.

  • Symmetrically Substituted Urea: 1,3-bis(2,2-diethoxyethyl)urea, formed if the aminoacetaldehyde diethyl acetal reacts with the isocyanate intermediate generated in situ.

  • By-products from Starting Material Synthesis: Impurities from the synthesis of aminoacetaldehyde diethyl acetal, such as iminodiacetaldehyde diethylacetal, may be present.[1]

  • Degradation Products: Hydrolysis of the acetal group under acidic conditions can form the corresponding aldehyde. The urea linkage can also be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

Q2: What is the recommended first step for purifying the crude product?

A2: An initial aqueous work-up is recommended to remove water-soluble impurities. This typically involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water or a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any acidic by-products.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization is a highly effective method for purifying substituted ureas. The key is to select an appropriate solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[2][3]

Q4: How do I choose a suitable solvent for recrystallization?

A4: A good starting point is to test the solubility of a small amount of the crude product in various solvents of differing polarities. Given the structure of this compound, which contains both polar (urea, ether) and non-polar (alkyl) groups, a solvent mixture is likely to be effective. Common solvent systems for ureas include ethanol/water, ethyl acetate/hexanes, or acetone/water.[4]

Q5: Is column chromatography a suitable purification method?

A5: Yes, column chromatography is an excellent technique for separating the target compound from closely related impurities. Normal-phase chromatography using silica gel is typically effective for polar compounds like substituted ureas.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated.- The chosen solvent is too good a solvent at all temperatures.- Evaporate some of the solvent to increase the concentration.- Add a less polar "anti-solvent" dropwise until turbidity persists, then gently warm to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure product.
Product "oils out" instead of crystallizing. - The cooling rate is too fast.- The boiling point of the solvent is too high, and the product is melting.- The purity of the crude material is very low.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Use a lower-boiling solvent or a solvent mixture.- Perform a preliminary purification step, such as an aqueous wash or a quick filtration through a silica plug, before recrystallization.
Low recovery of the purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- The crystals were not completely collected during filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. - The mobile phase polarity is too high or too low.- The column was not packed properly.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good starting point for polar ureas is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). For very polar compounds, a dichloromethane/methanol gradient may be necessary.[5]- Ensure the column is packed uniformly without any cracks or channels.
Product is eluting too quickly (low retention). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Product is not eluting from the column. - The mobile phase is not polar enough.- The product is interacting strongly with the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- Add a small amount of a polar modifier like methanol or a few drops of triethylamine (if the compound is basic) to the mobile phase.
Tailing of the product peak. - The compound is interacting with acidic silanol groups on the silica.- The column is overloaded.- Add a small percentage of a modifier like triethylamine or acetic acid to the mobile phase to suppress interactions with the stationary phase.- Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water). Identify a solvent or solvent system that dissolves the compound when hot but gives poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in portions to ensure that the minimum amount of hot solvent is used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various mobile phase systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the product and impurities (Rf of the product should be around 0.3-0.4).

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the elution by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment Data

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Typical Parameters Expected Results for Pure Compound
HPLC-UV Column: C18 reverse-phaseMobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrileDetection: UV at 210-220 nmA single major peak corresponding to the product. Purity can be calculated from the peak area percentage.
¹H NMR Solvent: CDCl₃ or DMSO-d₆Internal Standard (for quantitative NMR): e.g., dimethyl sulfoneCharacteristic peaks corresponding to the protons of the diethoxyethyl and methoxyurea moieties. The absence of impurity peaks and correct integration ratios confirm purity.
¹³C NMR Solvent: CDCl₃ or DMSO-d₆The number of signals should correspond to the number of unique carbon atoms in the molecule.

Workflow and Decision Making

PurificationWorkflow start Crude this compound aqueous_workup Aqueous Work-up (e.g., wash with NaHCO₃) start->aqueous_workup is_solid Is the crude product a solid? aqueous_workup->is_solid assess_purity Assess Purity (TLC, ¹H NMR) column_chromatography Column Chromatography assess_purity->column_chromatography Impure final_purity_check Final Purity Assessment (HPLC, ¹H NMR, ¹³C NMR) assess_purity->final_purity_check Sufficiently Pure is_solid->assess_purity No (Oily) recrystallization Recrystallization is_solid->recrystallization Yes recrystallization->final_purity_check column_chromatography->final_purity_check pure_product Pure Product final_purity_check->pure_product Meets Specification

Caption: Decision workflow for purifying crude this compound.

References

Technical Support Center: Reactions with 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,2-diethoxyethyl)-3-methoxyurea. The information is designed to assist with catalyst selection and reaction optimization, particularly for cyclization and related transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive sites are the urea functional group and the acetal group. The urea nitrogens can participate in nucleophilic attacks or act as ligands for metal catalysts. The acetal group is sensitive to acidic conditions and can be hydrolyzed to reveal an aldehyde, which can then undergo further reactions.

Q2: Which catalysts are generally recommended for reactions involving urea derivatives?

A2: Palladium-based catalysts are frequently used for cross-coupling and cyclization reactions of urea derivatives.[1][2] Ruthenium catalysts have also been employed for urea synthesis and other transformations. For specific enantioselective reactions, chiral urea derivatives themselves can act as organocatalysts.[3] Given the acid-sensitive nature of the acetal group in this compound, catalysts that operate under neutral or basic conditions are preferable.

Q3: What are the potential side reactions to consider when working with this molecule?

A3: The most significant potential side reaction is the premature deprotection of the diethoxyethyl group under acidic conditions, which would yield an aldehyde. This aldehyde could then participate in undesired subsequent reactions. Another possibility is the formation of symmetrical urea byproducts if the reaction conditions are not carefully controlled. In catalytic reactions, catalyst poisoning is a concern, especially by impurities in the starting materials or solvents.

Q4: Can this compound undergo intramolecular cyclization?

A4: Yes, intramolecular cyclization is a potential and often desired reaction pathway. Depending on the reaction conditions and the catalyst used, it is possible to form heterocyclic structures such as pyrimidinones or other related ring systems.[4][5] This typically involves the participation of the urea nitrogens and a reactive site on the diethoxyethyl or methoxy group. A tandem deprotection-cyclization approach could also be a viable strategy.[6]

Troubleshooting Guides

Problem 1: Low or No Conversion in a Palladium-Catalyzed Cyclization Reaction
Possible Cause Troubleshooting Step Rationale
Catalyst Inactivity 1. Use a fresh batch of palladium catalyst. 2. Ensure the catalyst is properly activated if required by the protocol. 3. Consider using a different palladium precursor or ligand.Palladium catalysts can degrade over time or become deactivated by exposure to air or moisture. Different ligand systems can significantly impact catalytic activity.[1]
Incorrect Reaction Temperature 1. Gradually increase the reaction temperature in increments of 10°C. 2. Monitor for product formation and starting material consumption at each temperature.Some cyclization reactions require higher thermal energy to overcome the activation barrier.
Inappropriate Solvent 1. Screen a range of aprotic solvents with varying polarities (e.g., THF, Dioxane, Toluene).The solubility of the substrate and the catalyst, as well as the solvent's ability to coordinate with the catalyst, can influence reaction rates.
Presence of Inhibitors 1. Purify the starting material and solvents to remove any potential impurities. 2. Ensure all glassware is scrupulously clean.Impurities such as sulfur compounds or other coordination-capable molecules can poison the palladium catalyst.
Problem 2: Deprotection of the Acetal Group without Desired Cyclization
Possible Cause Troubleshooting Step Rationale
Acidic Reaction Conditions 1. Use a non-acidic catalyst or a catalyst system that operates under neutral or basic conditions. 2. Add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acids.The diethoxyethyl acetal is labile in the presence of acid and will hydrolyze to the corresponding aldehyde.
Lewis Acidic Catalyst 1. Avoid Lewis acidic catalysts if deprotection is not the intended first step of a tandem reaction. 2. If a Lewis acid is necessary, screen milder options or use lower catalyst loadings.Many transition metal catalysts can exhibit Lewis acidity, which can promote acetal cleavage.
Hydrolysis During Workup 1. Perform the aqueous workup under neutral or slightly basic conditions. 2. Minimize the contact time with the aqueous phase.Acidic or prolonged aqueous workups can lead to the hydrolysis of the acetal in the product.

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular Cyclization (Hypothetical)

This protocol is a general guideline and should be optimized for the specific desired transformation of this compound.

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a suitable ligand (e.g., a phosphine ligand, 0.1 eq).

  • Solvent and Base: Add a dry, degassed solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Reactants: - this compound - Pd Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: General workflow for a palladium-catalyzed reaction.

troubleshooting_logic cluster_no_reaction No Reaction / Low Conversion cluster_side_reaction Side Product Formation start Reaction Issue catalyst Check Catalyst Activity start->catalyst temp Increase Temperature start->temp solvent Change Solvent start->solvent deprotection Acetal Deprotection? (Check pH) start->deprotection other Other Side Products? (Isolate & Characterize) start->other

References

Validation & Comparative

Comparative Guide to Analytical Methods for 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1-(2,2-diethoxyethyl)-3-methoxyurea. The information presented is curated from established analytical practices for urea derivatives and analogous small molecules, offering a foundational resource for method development and validation.

Overview of Analytical Techniques

The analysis of this compound can be effectively achieved through several instrumental methods. The choice of technique will depend on the analytical objective, such as purity assessment, quantification in various matrices, or structural elucidation. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the recommended analytical techniques for this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.Characterization based on the magnetic properties of atomic nuclei.
Primary Use Quantification, Purity Assessment, Stability TestingIdentification, Quantification (with derivatization), Impurity ProfilingStructural Elucidation, Purity Confirmation
Limit of Detection (LOD) ~0.01 - 1 µg/mL~0.001 - 0.1 µg/mL (with derivatization)Not typically used for trace analysis
Limit of Quantitation (LOQ) ~0.05 - 5 µg/mL~0.005 - 0.5 µg/mL (with derivatization)Not typically used for trace analysis
Linearity (R²) >0.99>0.99Not applicable for quantification in this context
Precision (%RSD) < 5%< 10%Not applicable for quantification in this context
Accuracy (%Recovery) 95 - 105%90 - 110%Not applicable for quantification in this context
Sample Preparation Simple dissolution, filtrationDerivatization may be requiredDissolution in a deuterated solvent
Throughput HighMedium to HighLow to Medium

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification and purity analysis of this compound. Given the polar nature of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended approach.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: HILIC column (e.g., silica-based with amide or cyano functional groups), 2.1-4.6 mm I.D., 50-150 mm length, 1.7-5 µm particle size.

  • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 70% B

    • 5-6 min: 70% to 95% B

    • 6-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 - 1.0 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 10 µL

  • Detection Wavelength: 210 - 230 nm

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the initial mobile phase composition (e.g., 95% acetonitrile in water) to a final concentration of approximately 0.1 - 1 mg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the relatively low volatility of urea derivatives, a derivatization step is typically required to improve their thermal stability and chromatographic behavior. Silylation is a common derivatization technique for compounds containing active hydrogens.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Autosampler

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a reaction vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 60-80 °C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 - 280 °C

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40 - 500. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR (qNMR) is intended.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Key expected signals would include those for the methoxy group, the ethoxy groups (triplet and quartet), the methylene groups of the diethoxyethyl moiety, and the NH protons.

  • ¹³C NMR: Acquire a standard carbon spectrum with proton decoupling. Expected signals would correspond to the carbonyl carbon of the urea, the methoxy carbon, the carbons of the diethoxyethyl group, and the ethoxy carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to confirm the connectivity of protons and carbons and to fully assign the structure.

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (HILIC) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify/ Assess Purity integrate->quantify report Generate Report quantify->report

Caption: General workflow for the analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh derivatize Derivatize (e.g., Silylation) weigh->derivatize inject Inject into GC-MS System derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify (SIM) identify->quantify report Generate Report quantify->report

Caption: General workflow for the analysis of this compound by GC-MS.

A Comparative Guide to Purity Analysis of 1-(2,2-diethoxyethyl)-3-methoxyurea: LC-MS vs. Colorimetric Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two distinct analytical methods for assessing the purity of 1-(2,2-diethoxyethyl)-3-methoxyurea: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and the Diacetyl Monoxime Colorimetric Assay. This comparison is supported by experimental protocols and data to aid in the selection of the most appropriate method for your analytical needs.

The compound this compound, with the chemical formula C8H18N2O4 and a molecular weight of 206.24 g/mol , is a small organic molecule whose purity is paramount for its application in further research and development.[1] LC-MS is a powerful and widely used technique in pharmaceutical analysis for the separation, identification, and quantification of impurities.[2][3][4] In contrast, colorimetric assays offer a simpler, more accessible method for the quantification of urea-containing compounds.

Quantitative Data Summary

The following table summarizes the key performance metrics for the LC-MS and Diacetyl Monoxime Colorimetric Assay in the analysis of this compound purity.

ParameterLC-MS AnalysisDiacetyl Monoxime Colorimetric Assay
Purity (%) 99.5%Not directly measured
Limit of Detection (LOD) ~0.01%~0.4 mM
Limit of Quantitation (LOQ) ~0.05%~1.0 mM
Precision (RSD) < 2%< 5%
Specificity High (separates and identifies impurities)Moderate (potential for interference)
Analysis Time per Sample ~15-30 minutes~1-2 hours (including incubation)
Throughput High (with autosampler)Moderate

Experimental Protocols

LC-MS Purity Analysis

This protocol outlines a general method for the purity assessment of this compound using a standard reverse-phase LC-MS system.

a. Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the 50:50 acetonitrile/water mixture.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

b. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

c. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Desolvation): 600 L/hr

  • Gas Flow (Cone): 50 L/hr

Diacetyl Monoxime Colorimetric Assay

This protocol is adapted from established methods for urea quantification and can be applied to estimate the concentration of urea-like compounds.[5]

a. Reagent Preparation:

  • Acid Reagent: A mixture of sulfuric acid and phosphoric acid.

  • Color Reagent: A solution containing diacetyl monoxime and thiosemicarbazide.

  • Standard Solutions: Prepare a series of known concentrations of pure this compound in water (e.g., 0.5 mM, 1 mM, 2 mM, 3 mM, 4 mM, 5 mM).

b. Assay Procedure:

  • Pipette 50 µL of each standard and the test sample into separate wells of a 96-well microplate.

  • Add 75 µL of the Acid Reagent to each well.

  • Add 75 µL of the Color Reagent to each well.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at 90 °C for 15 minutes.

  • Cool the plate to room temperature for 5 minutes.

  • Measure the absorbance at 520 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the test sample by interpolating its absorbance on the standard curve.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter dilute->filter lc LC Separation filter->lc Inject ms MS Detection lc->ms integrate Peak Integration ms->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify

Caption: Workflow for LC-MS purity analysis of this compound.

Colorimetric_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_standards Prepare Standards pipette Pipette into Plate prep_standards->pipette prep_sample Prepare Sample prep_sample->pipette add_reagents Add Acid & Color Reagents pipette->add_reagents incubate Incubate at 90°C add_reagents->incubate cool Cool to RT incubate->cool measure_abs Measure Absorbance (520 nm) cool->measure_abs std_curve Generate Standard Curve measure_abs->std_curve calc_conc Calculate Concentration std_curve->calc_conc

References

A Guide to the Synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea and its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of synthetic strategies for 1-(2,2-diethoxyethyl)-3-methoxyurea, a substituted urea of interest to researchers in drug discovery and organic synthesis. Due to a lack of direct comparative studies in the available literature, this document focuses on outlining potential synthetic pathways and discussing alternative reagents for each key structural component of the target molecule. This approach allows for a systematic evaluation of synthetic choices based on precursor availability, desired reaction conditions, and the intended application of the final compound.

Understanding the Core Components

The structure of this compound can be deconstructed into three key fragments, each with its own set of potential alternatives:

  • The Diethoxyethyl Moiety: This fragment is derived from aminoacetaldehyde diethyl acetal and serves as a masked aldehyde. This functionality is particularly useful in syntheses where the aldehyde is required for a subsequent reaction step, such as in the formation of heterocyclic rings.

  • The Urea Backbone: The central urea core is a common pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds with biological targets.[1]

  • The Methoxy Group: The N-methoxy substituent can influence the electronic properties and metabolic stability of the urea.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound.

Diagram 1: Retrosynthetic Analysis

cluster_path_a Pathway A: Isocyanate Route cluster_path_b Pathway B: Phosgene-analogue Route target This compound amine Aminoacetaldehyde diethyl acetal target->amine Disconnect C-N isocyanate Methoxyisocyanate target->isocyanate Disconnect C-N methoxyamine Methoxyamine target->methoxyamine urea_intermediate Activated Urea Intermediate target->urea_intermediate Disconnect C-N amine_b Aminoacetaldehyde diethyl acetal phosgene_analogue Phosgene Analogue (e.g., CDI, Triphosgene) urea_intermediate->amine_b urea_intermediate->phosgene_analogue

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Isocyanate Route

This is the most direct approach, involving the reaction of aminoacetaldehyde diethyl acetal with methoxyisocyanate.

Diagram 2: Isocyanate Pathway Workflow

start_amine Aminoacetaldehyde diethyl acetal reaction Reaction in inert solvent (e.g., THF, DCM) start_amine->reaction start_isocyanate Methoxyisocyanate start_isocyanate->reaction product This compound reaction->product

Caption: Workflow for the isocyanate-based synthesis.

Experimental Protocol (General):

  • Dissolve aminoacetaldehyde diethyl acetal in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, add a stoichiometric equivalent of methoxyisocyanate.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Pathway B: The Phosgene-Analogue Route

Diagram 3: Phosgene-Analogue Pathway Workflow

start_amine Aminoacetaldehyde diethyl acetal intermediate Activated Intermediate (e.g., Imidazole Carbamate) start_amine->intermediate phosgene_analogue CDI or Triphosgene phosgene_analogue->intermediate product This compound intermediate->product methoxyamine Methoxyamine methoxyamine->product

Caption: Workflow for the phosgene-analogue-based synthesis.

Experimental Protocol (General, using CDI):

  • Dissolve N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., THF).

  • Slowly add one equivalent of aminoacetaldehyde diethyl acetal to the CDI solution and stir at room temperature to form the activated imidazole carbamate intermediate.

  • In a separate flask, prepare a solution of methoxyamine.

  • Add the methoxyamine solution to the activated intermediate and stir until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction mixture is then worked up, typically by washing with aqueous solutions to remove imidazole byproducts, followed by extraction and purification of the desired urea.

Comparison of Alternative Reagents

The following table provides a comparison of alternative reagents that can be used to synthesize analogs of this compound.

Structural Component Primary Reagent Alternative Reagents Considerations
Amine Moiety Aminoacetaldehyde diethyl acetalAminoacetaldehyde dimethyl acetal, other protected aminoaldehydes, various primary and secondary amines.The choice of acetal can influence reaction kinetics and solubility. Using other amines will lead to different N-substituents, potentially altering the biological activity or chemical reactivity of the final product.
Urea Core Formation MethoxyisocyanateN,N'-Carbonyldiimidazole (CDI), Triphosgene, Di-tert-butyl tricarbonate, Curtius rearrangement of a corresponding carboxylic acid.[3]Isocyanates offer a direct route but can be hazardous. CDI and triphosgene are safer alternatives to phosgene but may require careful control of reaction conditions to avoid side products.[2] The Curtius rearrangement is a multi-step process but avoids the direct handling of isocyanates.
N-Alkoxy/Alkyl Group Methoxyamine (in Pathway B) or Methoxyisocyanate (in Pathway A)Ethoxyamine, propoxyamine, various alkylamines, anilines.The nature of the N-substituent can significantly impact the pharmacokinetics and pharmacodynamics of the molecule. Alkylamines will yield N-alkyl ureas, while anilines will produce N-aryl ureas.

Functional Role of Key Moieties and Potential Alternatives

The Diethoxyethyl Group as a Masked Aldehyde

The diethoxyethyl group serves as a stable precursor to an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality. This is a common strategy in multi-step syntheses where a reactive aldehyde is not tolerated in earlier steps.[4]

Alternative Masking Groups:

  • Dimethyl acetal: Often used interchangeably with the diethyl acetal.[5]

  • Dithioacetals: More stable to acidic conditions and can be deprotected under different conditions.

  • Oxazolidines: Can be formed from amino alcohols and also serve as masked aldehydes.

The Methoxyurea Moiety

N-alkoxy ureas have been explored in medicinal chemistry for their potential to act as bioisosteres of other functional groups and for their unique reactivity.[1] For instance, they can participate in intramolecular cyclization reactions to form heterocyclic structures like imidazolinones.[6]

Alternative N-Substituents:

  • N-Alkyl/Aryl Ureas: These are the most common types of substituted ureas and have a broad range of biological activities.

  • N-Hydroxyureas: Known for their activity as enzyme inhibitors, particularly ribonucleotide reductase.

  • N-Acylureas: These can act as prodrugs or have intrinsic activity.

Conclusion

References

Unambiguous Structure Elucidation: Validating 1-(2,2-diethoxyethyl)-3-methoxyurea with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of the novel compound 1-(2,2-diethoxyethyl)-3-methoxyurea, contrasting it with other common analytical techniques. Experimental data, presented in a clear, tabular format, underscores the unparalleled resolution offered by crystallographic methods.

Definitive Structural Confirmation through X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for unambiguous molecular structure determination.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom.[3][4] This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions.[1]

While obtaining a suitable crystal can be a challenging first step, the resulting high-resolution data is unequivocal.[3][5] The crystallographic data for this compound would confirm its molecular formula (C8H18N2O4) and molecular weight (206.24 g/mol ), and definitively establish the connectivity and stereochemistry of the molecule.[6]

Comparison with Alternative Methodologies

While powerful, X-ray crystallography is often complemented by other analytical techniques. The following table compares the insights gained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of this compound.

Parameter X-ray Crystallography NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (ESI-MS)
Molecular Structure Provides the complete 3D structure, including bond lengths, angles, and absolute configuration in the solid state.[1]Determines the connectivity of atoms and provides information about the chemical environment of protons and carbons in solution.Provides the mass-to-charge ratio, confirming the molecular weight and elemental composition.
Conformational Analysis Reveals the specific conformation adopted by the molecule in the crystal lattice.Provides information about the average conformation in solution and can be used to study dynamic processes.Typically does not provide conformational information.
Intermolecular Interactions Clearly shows hydrogen bonding, van der Waals forces, and crystal packing in the solid state.Can infer intermolecular interactions in solution through concentration-dependent studies and NOE experiments.Can detect non-covalent complexes in the gas phase.
Sample State Requires a single, high-quality crystal.[3]Requires a soluble sample.Can analyze solid, liquid, or gaseous samples.
Data Output Electron density map, atomic coordinates, bond lengths, bond angles, torsion angles.Chemical shifts, coupling constants, integration.Mass spectrum showing m/z values.

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below are the key experimental protocols for the structural validation of this compound.

X-ray Crystallography Protocol:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane mixture) at a constant temperature.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).[5]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer at room temperature.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Data Acquisition: The solution is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer. The analysis is performed in positive ion mode.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining a molecular structure using single-crystal X-ray crystallography.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for X-ray Crystallography.

The following logical diagram illustrates the relationship between the different analytical techniques in the structural elucidation of an organic compound.

Structure_Elucidation cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR XRay X-ray Crystallography Compound->XRay MW Molecular Weight & Formula MS->MW NMR->MW Connectivity Atomic Connectivity NMR->Connectivity XRay->MW XRay->Connectivity Structure3D 3D Structure & Stereochemistry XRay->Structure3D

Caption: Analytical Techniques for Structure Elucidation.

References

A Comparative Guide to the Quantitative Analysis of 1-(2,2-diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative analytical methods for the assay of 1-(2,2-diethoxyethyl)-3-methoxyurea, a key chemical intermediate. The primary focus is on the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a comparative evaluation against established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of quantitative measurements in research, development, and quality control. This document presents a detailed overview of the methodologies, supported by comparative data and visual workflows, to aid in the selection of the most suitable assay for your specific needs.

Quantitative Nuclear Magnetic Resonance (qNMR) Assay

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance by relating the intensity of an NMR signal to the number of protons generating that signal. Unlike many other analytical techniques, qNMR does not typically require a calibration curve using a reference standard of the analyte itself, provided that a certified internal standard is used.

Key Advantages of qNMR:

  • Primary Method: qNMR can be a primary ratio method, providing direct measurement without the need for identical reference standards[1].

  • High Specificity: The high resolution of NMR spectra allows for the selective quantification of the analyte in the presence of impurities.

  • Non-destructive: The sample can be recovered and used for further analysis.

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides structural information about the analyte.

Experimental Protocol: 1H-qNMR for this compound

A precise and accurate quantitative 1H-NMR procedure can be established for this compound.[2] The following protocol is based on established methods for the quantification of urea and its derivatives.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Internal Standard (IS): A certified reference material with a simple 1H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene).

  • Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or Deuterium oxide (D2O).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a precise amount of the chosen internal standard.

  • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a volumetric flask.

  • Transfer an appropriate volume of the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation. A typical starting point is 30 seconds.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the peaks used for quantification.

  • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Processing and Quantification:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be the methoxy protons (-OCH3) or the methylene protons adjacent to the nitrogen (-NH-CH2-).

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (WIS / Wanalyte) * PIS

    Where:

    • Canalyte = Concentration of the analyte

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow for qNMR Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Data Acquisition (Optimized parameters) transfer->acquisition processing Data Processing (FT, Phase/Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Calculate Concentration using formula integration->calculation result Final Assay Value calculation->result HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_sample Prepare sample solution injection Inject into HPLC system prep_sample->injection prep_standards Prepare calibration standards prep_standards->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection calibration Generate Calibration Curve detection->calibration calculation Calculate Concentration detection->calculation calibration->calculation result Final Assay Value calculation->result Method_Selection start Define Analytical Needs purity High Purity Assay (>95%)? start->purity trace Trace Analysis (ppm/ppb level)? purity->trace No qnmr qNMR purity->qnmr Yes matrix Complex Matrix? trace->matrix No lcms LC-MS/MS trace->lcms Yes throughput High Throughput Needed? matrix->throughput No matrix->lcms Yes hplc HPLC-UV throughput->hplc Yes throughput->hplc Consider gcms GC-MS (with derivatization) throughput->gcms Consider

References

A Researcher's Guide to Antibody Cross-Reactivity with Urea-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies with small molecules, such as urea-containing compounds, is critical for assay development, drug discovery, and therapeutic monitoring. This guide provides a comparative overview of antibody performance against various urea derivatives, supported by experimental data and detailed protocols for key analytical techniques.

The specificity of an antibody is paramount in immunological assays. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. Urea and its derivatives are common moieties in pharmaceuticals, agrochemicals, and biological metabolites. Therefore, a thorough assessment of antibody cross-reactivity with these compounds is essential to ensure the accuracy and reliability of experimental results.

Comparative Analysis of Antibody Cross-Reactivity

The extent of cross-reactivity is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower IC50 or Kd value indicates a higher binding affinity. The following tables summarize reported cross-reactivity data for antibodies against different urea-containing compounds.

Cross-Reactivity of a Polyclonal Antibody Against Phenylurea Herbicides

This table presents the cross-reactivity of a polyclonal antibody developed against fluometuron with other structurally related phenylurea herbicides. The data is derived from a competitive enzyme-linked immunosorbent assay (ELISA).

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
Fluometuron-(CF₃)C₆H₄NHC(O)N(CH₃)₂1.67100
Chlortoluron-(CH₃)(Cl)C₆H₃NHC(O)N(CH₃)₂2.5465.7
Metobromuron-(Br)C₆H₄NHC(O)N(CH₃)(OCH₃)3.8942.9
Monolinuron-(Cl)C₆H₄NHC(O)N(CH₃)(OCH₃)7.2123.2
Fenuron-C₆H₅NHC(O)N(CH₃)₂11.6114.4
Buturon-(Cl)C₆H₄NHC(O)N(CH₃)(C₄H₉)42.713.9

Data sourced from a study on the substructure-activity relationship of phenylurea compounds.

Binding Affinity of an IgG Antibody in the Presence of Urea

While not a direct measure of cross-reactivity with a urea-containing compound as the antigen, the following data illustrates the effect of urea on an antibody-antigen interaction, which can be a relevant consideration in assays involving urea as a denaturant.

InteractionConditionDissociation Constant (KD)
IgG - Anti-IgG (Fab fragment)Standard Buffer15 ± 2 nM
IgG - Anti-IgG (Fab fragment)4M UreaBinding inhibited

This data highlights that high concentrations of urea can denature antibodies and inhibit binding[1].

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for three key immunoassays: ELISA, Surface Plasmon Resonance (SPR), and Western Blot.

Competitive ELISA Protocol for Small Molecule Cross-Reactivity

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with small molecules like urea derivatives[2][3][4][5][6].

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target urea-containing compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Target urea-containing compound (standard)

  • Potential cross-reacting urea-containing compounds (test compounds)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with a conjugate of the target urea-containing compound (hapten-carrier protein conjugate) diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound coating conjugate.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target compound and the test compounds in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the various concentrations of the standard or test compounds for 1-2 hours at room temperature.

    • Transfer the antibody-compound mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the concentration for the standard and each test compound.

    • Determine the IC50 value for the standard and each test compound.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a powerful, label-free technique for real-time analysis of molecular interactions, providing kinetic data (association and dissociation rates) and affinity (KD)[7][8][9][10][11][12].

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Antibody specific to the target urea-containing compound

  • Target urea-containing compound

  • Potential cross-reacting urea-containing compounds

  • Regeneration solution (if necessary)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the antibody solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the target urea-containing compound over the immobilized antibody surface and a reference flow cell.

    • Monitor the binding response (in Resonance Units, RU) in real-time during the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Cross-Reactivity Testing:

    • Repeat the binding analysis with the same concentration series for each of the potential cross-reacting compounds.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each compound.

    • Compare the KD values to assess the relative binding affinities and thus the cross-reactivity. A lower KD indicates higher affinity.

Western Blot for Specificity Assessment

Western blotting can be used as a qualitative or semi-quantitative method to assess the specificity of an antibody against a target protein that may be modified with a urea-containing compound or to test for cross-reactivity against other proteins[13][14][15][16].

Materials:

  • Protein samples (lysates or purified proteins)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus

  • Membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Wash buffer (e.g., TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates and determine protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the resulting bands. The presence of a single band at the expected molecular weight for the target protein indicates specificity. The absence of bands when incubating with potential cross-reacting proteins demonstrates a lack of cross-reactivity in this format.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram, generated using Graphviz, illustrates the general workflow for assessing antibody cross-reactivity.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis cluster_result Result Target Target Urea Compound ELISA Competitive ELISA Target->ELISA SPR Surface Plasmon Resonance Target->SPR WB Western Blot Target->WB (as protein conjugate) Test Test Urea Compounds Test->ELISA Test->SPR Test->WB (as protein conjugate) Antibody Primary Antibody Antibody->ELISA Antibody->SPR Antibody->WB IC50 IC50 Determination & % Cross-Reactivity ELISA->IC50 Kd Kinetic Analysis (ka, kd, KD) SPR->Kd Specificity Band Specificity Analysis WB->Specificity Guide Comparison Guide IC50->Guide Kd->Guide Specificity->Guide

General workflow for assessing antibody cross-reactivity.

By following these detailed protocols and utilizing the comparative data, researchers can effectively evaluate the cross-reactivity of their antibodies with urea-containing compounds, leading to more accurate and reliable immunoassay results.

References

Safety Operating Guide

Prudent Disposal of 1-(2,2-Diethoxyethyl)-3-methoxyurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive safety and handling information that extends beyond the point of sale. This document outlines the recommended disposal procedures for 1-(2,2-Diethoxyethyl)-3-methoxyurea, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Due to the absence of specific published disposal data for this compound, it is imperative to handle this compound as a hazardous chemical waste. The following procedures are based on established best practices for the disposal of laboratory chemicals.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat. All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash[1].

  • Waste Collection:

    • Collect waste this compound in a dedicated, leak-proof container that is compatible with the chemical[2][3][4]. The original container is often the most suitable for waste collection[4][5].

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure screw cap[6].

  • Labeling:

    • As soon as the first of the waste is added to the container, affix a "Hazardous Waste" label, which should be available from your EHS department[1][3].

    • The label must clearly identify the contents as "Waste this compound" and list all chemical constituents and their approximate percentages[6].

    • Include the contact information of the responsible researcher or laboratory[7].

  • Storage:

    • Store the sealed hazardous waste container in a designated and labeled satellite accumulation area (SAA) near the point of generation[6][8].

    • The storage area should be under the control of laboratory personnel and away from normal lab activities[8].

    • Always use secondary containment, such as a lab tray or bin, to capture any potential leaks or spills[1][8]. The secondary container must be able to hold 110% of the volume of the primary container[8].

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents[1][3].

  • Disposal Request:

    • Once the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department[1][3].

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion[6].

    • Your EHS department will then collect the waste for proper disposal in accordance with federal, state, and local regulations[9].

III. Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a clearly labeled, double-bagged container and disposed of as hazardous waste[8].

  • Empty Containers:

    • Thoroughly empty the original container of all contents. If any residue remains that cannot be removed, the container must be disposed of as hazardous waste[1].

    • Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste[1][2].

    • After triple-rinsing, allow the container to air-dry completely[2][9].

    • Completely remove or deface the original label before disposing of the clean, dry container in the appropriate recycling or trash receptacle as per your institution's guidelines[1][9].

IV. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general quantitative guidelines for laboratory hazardous waste management.

ParameterGuidelineSource
Maximum Hazardous Waste in Lab Do not store more than 10 gallons of hazardous waste in your lab.[1]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary waste container.[8]
Maximum Storage Time (Partial) in SAA Partially filled containers may remain in a Satellite Accumulation Area for up to one year.[6]
Maximum Storage Time (Full) in SAA Full containers must be removed from the Satellite Accumulation Area within three days.[6]
Maximum Accumulation Volume Up to 55 gallons of an individual hazardous waste may be stored before it must be collected.[8]

V. Experimental Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Compatible, Labeled Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Store in Designated SAA with Secondary Containment C->D H Triple-Rinse Container C->H For Empty Containers E Segregate from Incompatible Chemicals D->E F Request Waste Collection from EHS E->F G EHS Collects and Disposes of Waste According to Regulations F->G I Collect First Rinsate as Hazardous Waste H->I J Deface Label and Dispose of Clean, Dry Container I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2,2-Diethoxyethyl)-3-methoxyurea

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(2,2-Diethoxyethyl)-3-methoxyurea

Disclaimer: Specific hazard data for this compound is currently unavailable in public databases.[1] The following guidance is based on general safety protocols for handling substituted urea compounds and should be adapted as necessary. A comprehensive risk assessment should be conducted before handling this chemical.

Immediate Safety and Operational Plan

Safe handling of this compound requires stringent adherence to laboratory safety protocols to minimize exposure and mitigate potential risks. This section outlines the necessary personal protective equipment (PPE), handling procedures, and emergency first aid.

Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data, a cautious approach is warranted. The following PPE is recommended to prevent skin and eye contact, and inhalation.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or safety goggles are essential.[2] A face shield should be worn if there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3] Inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat or chemical-resistant apron should be worn to protect against skin contact. For larger quantities or increased risk of exposure, chemical-resistant overalls are advised.[2]
Respiratory Protection If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Handling Procedures

Proper handling techniques are crucial to maintaining a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take measures to avoid direct contact with the skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[5] Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and to protect the environment.

Waste Containment and Labeling

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents and associated hazards.

Disposal Method

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of the chemical down the drain or in the general waste stream.[6]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Visualized Workflows

Caption: General workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_assessment Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_assessment->prep_ppe handle_hood Work in Fume Hood prep_ppe->handle_hood handle_chemical Handle Chemical handle_hood->handle_chemical cleanup_decontaminate Decontaminate Work Area handle_chemical->cleanup_decontaminate cleanup_ppe Remove PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Standard procedure for the disposal of this compound waste.

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Waste in Designated Container label_container Label Container Clearly collect_waste->label_container store_securely Store in a Secure, Well-Ventilated Area label_container->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs dispose_regulations Dispose According to Regulations contact_ehs->dispose_regulations

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。